Quinazolin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLQGOYYXRNZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462901 | |
| Record name | Quinazolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-74-3 | |
| Record name | 8-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Quinazolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolin-8-amine is a pivotal scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. Its synthesis is a critical step in the discovery and development of novel drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step protocols and highlighting key experimental considerations to ensure successful and reproducible synthesis. This document is designed to serve as an essential resource for researchers engaged in the synthesis of quinazoline-based compounds.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged structure" in drug discovery.[1] Derivatives of this heterocyclic scaffold have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The specific placement of an amino group at the 8-position of the quinazoline core can significantly influence the molecule's pharmacological profile, making this compound a highly sought-after building block for the synthesis of targeted therapeutics.
The primary challenge in the synthesis of this compound lies in the regioselective introduction of the amino group at the C8 position. Direct amination of the quinazoline ring is often difficult and lacks selectivity. Therefore, the most reliable and widely employed strategy involves a two-step approach: the synthesis of an 8-substituted quinazoline precursor, followed by its conversion to the desired 8-amino derivative. This guide will focus on the most prevalent and practical execution of this strategy: the synthesis of 8-nitroquinazoline and its subsequent reduction.
Primary Synthesis Pathway: A Two-Step Approach
The most robust and well-documented route to this compound involves two key transformations:
-
Step 1: Synthesis of 8-Nitroquinazoline. This intermediate is typically prepared through a cyclization reaction of a suitably substituted benzene derivative.
-
Step 2: Reduction of 8-Nitroquinazoline. The nitro group is then reduced to an amine to yield the final product.
This two-step pathway offers a reliable and scalable method for the preparation of this compound.
Diagram of the Overall Synthesis Pathway
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of 8-Nitroquinazoline
The synthesis of the 8-nitroquinazoline intermediate is a critical first step. The most common approach involves the cyclization of 2-amino-3-nitrobenzaldehyde. This starting material contains the necessary functionalities in the correct orientation for the formation of the desired quinazoline ring system.
Mechanism of Cyclization
The reaction of 2-amino-3-nitrobenzaldehyde with a source of a single carbon and nitrogen, such as formamide, proceeds through a condensation and subsequent cyclization mechanism. The amino group of the benzaldehyde derivative attacks the carbonyl carbon of formamide, leading to the formation of a formamidine intermediate. This is followed by an intramolecular cyclization where the newly formed amino group attacks the aldehyde carbonyl. Subsequent dehydration and aromatization yield the stable 8-nitroquinazoline ring.
Diagram of the Cyclization Workflow
Caption: Experimental workflow for the synthesis of 8-Nitroquinazoline.
Experimental Protocol: Synthesis of 8-Nitroquinazoline
This protocol is based on established methods for the synthesis of quinazolines from 2-aminobenzaldehydes.[3]
Materials:
-
2-Amino-3-nitrobenzaldehyde
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzaldehyde (1.0 eq) and an excess of formamide (5-10 eq).
-
Heat the reaction mixture to reflux (typically 150-190 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to yield 8-nitroquinazoline.
Characterization of 8-Nitroquinazoline:
The identity and purity of the synthesized 8-nitroquinazoline should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinazoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the carbon atoms of the fused ring system.[4] |
| Mass Spec. | A molecular ion peak corresponding to the mass of 8-nitroquinazoline (C₈H₅N₃O₂), m/z = 175.04. |
| Melting Point | A sharp melting point consistent with the literature value for pure 8-nitroquinazoline. |
Part 2: Reduction of 8-Nitroquinazoline to this compound
The final step in the synthesis is the reduction of the nitro group of 8-nitroquinazoline to an amino group. Several methods are available for this transformation, with the choice of reagent depending on factors such as the presence of other functional groups, desired reaction conditions, and scale.
Common Reduction Methods
Two of the most reliable and commonly employed methods for the reduction of aromatic nitro compounds are:
-
Chemical Reduction with Tin(II) Chloride (SnCl₂): This is a classic and highly effective method that is tolerant of many other functional groups.[3][5] The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[5][6] It is often a very clean and high-yielding reaction.
Table of Comparison for Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Tin(II) Chloride | SnCl₂·2H₂O, conc. HCl, Ethanol | Reflux | High chemoselectivity, tolerant of many functional groups.[3][5] | Work-up can be tedious due to the formation of tin salts.[7] |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni, Ethanol/Methanol | Room temperature to moderate heat, atmospheric to moderate pressure | Clean reaction, high yields, easy product isolation.[6] | Can reduce other functional groups (e.g., alkenes, alkynes).[5] |
Mechanism of Reduction with SnCl₂
The reduction of a nitro group with tin(II) chloride in the presence of a strong acid like HCl is a multi-step process involving a series of electron and proton transfers. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[3]
Diagram of the Reduction Workflow (SnCl₂ Method)
Caption: Experimental workflow for the reduction of 8-Nitroquinazoline.
Experimental Protocol: Reduction of 8-Nitroquinazoline with SnCl₂
Materials:
-
8-Nitroquinazoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a solution of 8-nitroquinazoline (1.0 eq) in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq).
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic (pH 8-9). A precipitate of tin salts will form.[7]
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purification can be achieved using a silica gel column with an appropriate eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol.[8]
-
Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowed to cool slowly to form pure crystals.[9]
Characterization of this compound:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a broad singlet corresponding to the -NH₂ protons, and a characteristic upfield shift of the aromatic protons compared to the 8-nitro precursor.[10][11] |
| ¹³C NMR | Resonances for the carbon atoms of the quinazoline ring, with the C8 carbon showing a significant upfield shift due to the electron-donating amino group.[10][11] |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound (C₈H₇N₃), m/z = 145.06.[12] |
| Melting Point | A sharp melting point consistent with the pure compound. |
Conclusion
The synthesis of this compound is a fundamental process for the development of a wide array of potential therapeutic agents. The two-step pathway, involving the formation of 8-nitroquinazoline followed by its reduction, represents a reliable and versatile strategy for obtaining this key building block. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this compound for their drug discovery and development programs. Careful execution of the reaction conditions and purification procedures is paramount to achieving high yields and purity of the final product.
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tacoma.uw.edu [tacoma.uw.edu]
- 9. mt.com [mt.com]
- 10. acgpubs.org [acgpubs.org]
- 11. rsc.org [rsc.org]
- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to Quinazolin-8-amine: Chemical Properties and Structure
The quinazoline ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it a "privileged structure" for interacting with a wide array of biological targets.[3] From the pioneering use of amino-quinazoline derivatives like prazosin as antihypertensive agents to the modern era of targeted cancer therapy with kinase inhibitors such as gefitinib, the quinazoline scaffold has demonstrated remarkable therapeutic versatility.[4] This guide focuses on a specific, yet important, member of this family: this compound. By examining its fundamental chemical properties, structure, and reactivity, we can better understand its potential as a building block for novel therapeutic agents and research probes.
Core Chemical Identity of this compound
This compound is characterized by the presence of an amino group at the 8-position of the quinazoline core. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
Molecular Structure
The structure of this compound is depicted below, with the IUPAC numbering scheme for the quinazoline ring system.
Caption: Molecular structure of this compound.
Fundamental Properties
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 101421-74-3 | |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | |
| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)N | |
| InChIKey | PDLQGOYYXRNZOD-UHFFFAOYSA-N | |
| Appearance | Crystalline solid (predicted) | |
| Melting Point | 150-150.5 °C | |
| Boiling Point | 328.3 °C at 760 mmHg | |
| Density | 1.292 g/cm³ | |
| pKa | 3.01 ± 0.22 (Predicted) | |
| LogP | 1.79320 (Predicted) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrimidine rings. The protons of the amino group will likely appear as a broad singlet. The chemical shifts will be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms in the bicyclic system. The chemical shifts of the carbons in the benzene portion of the ring will be particularly affected by the C8-amino substituent.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M+) at an m/z corresponding to its molecular weight (approximately 145.06).[5] Fragmentation patterns would likely involve the loss of HCN from the pyrimidine ring, a characteristic fragmentation for quinazoline-type structures.
Synthesis of this compound
The synthesis of the quinazoline core can be achieved through various established methods.[6][7] A common and effective approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides.[6] For this compound, a plausible synthetic route would start from 2,3-diaminobenzoic acid.
Caption: Plausible synthetic pathway to this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Cyclization. A mixture of 2,3-diaminobenzoic acid and an excess of formamide is heated. The formamide serves as both a reactant and a solvent. This condensation reaction forms the pyrimidine ring, yielding 8-amino-3,4-dihydroquinazolin-4-one.
-
Step 2: Reduction and Aromatization. The resulting quinazolinone intermediate is then subjected to a reduction of the keto group and subsequent aromatization to yield the final product, this compound. This can be a multi-step process involving reduction and dehydration/oxidation.
This proposed pathway is based on well-established quinazoline synthesis methodologies and provides a logical approach to obtaining the target compound.[6]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its constituent parts: the electron-deficient pyrimidine ring, the electron-rich benzene ring (due to the amino substituent), and the nucleophilic amino group itself.
Electrophilic Aromatic Substitution
The parent quinazoline ring is generally resistant to electrophilic substitution on the pyrimidine part.[1] However, the benzene ring is more susceptible. The activating, ortho-, para-directing amino group at the C8 position would be expected to direct incoming electrophiles primarily to the C7 and C5 positions. The order of reactivity for electrophilic substitution on the benzene ring of unsubstituted quinazoline is 8 > 6 > 5 > 7.[1]
Nucleophilic Substitution
The pyrimidine ring of the quinazoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly if a leaving group is present at the C2 or C4 positions.[1]
Reactions of the Amino Group
The 8-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, and diazotized to form a diazonium salt, which can then be converted into a wide range of other functional groups. This makes this compound a versatile intermediate for the synthesis of more complex derivatives.
Caption: Key reactivity pathways for this compound.
Applications in Research and Drug Development
The amino-quinazoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[4] Derivatives have been developed as:
-
Anticancer Agents: Many quinazoline derivatives function as kinase inhibitors by competing with ATP at the enzyme's binding site. The approval of gefitinib for non-small cell lung cancer was a landmark in this area.[1][4]
-
Antihypertensive Drugs: As mentioned, early amino-quinazolines like prazosin are α1-adrenergic receptor antagonists.[4]
-
Antimicrobial and Antiviral Agents: The quinazoline ring has been incorporated into molecules with activity against various pathogens.[2][8]
-
Anti-inflammatory and Analgesic Compounds: The scaffold has been explored for its potential in modulating inflammatory pathways.[2]
Specifically, this compound serves as a valuable starting material or fragment for the synthesis of new chemical entities within these therapeutic areas. The position of the amino group at C8 allows for the introduction of diverse side chains that can be tailored to interact with specific biological targets. Structure-activity relationship (SAR) studies have shown that substitutions at positions 6 and 8 of the quinazolinone ring can be crucial for antimicrobial activity.[8]
Safety and Handling
While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals, particularly aromatic amines, which can be skin and eye irritants.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound, while not as extensively studied as some of its isomers or related derivatives, represents a molecule of significant potential. Its chemical properties, characterized by a versatile and reactive amino group on an electronically complex heterocyclic scaffold, make it an attractive building block for combinatorial chemistry and targeted drug design. As researchers continue to explore the vast chemical space of quinazoline derivatives, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolin-2-amine | C8H7N3 | CID 519332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Quinazolin-8-amine
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for quinazolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a structural analogue of biologically active molecules, understanding its precise chemical structure is paramount. This document offers a detailed interpretation of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. It is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational data and the rationale behind the spectroscopic characterizations.
Introduction to this compound
Quinazoline and its derivatives are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1][2] This scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, specifically, features a primary amine group at the 8-position, which can serve as a key pharmacophore or a synthetic handle for further molecular elaboration.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and the electronic environment of atoms. This guide will systematically dissect the MS, IR, and NMR data to build a comprehensive and validated structural profile of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
Molecular Ion Peak Interpretation
For this compound (C₈H₇N₃), the expected exact mass can be calculated. The molecular ion peak (M⁺) in the mass spectrum provides direct evidence of the compound's molecular weight. Electron Impact (EI) is a common ionization method for such molecules.
-
Expected Molecular Weight: 145.16 g/mol
Fragmentation Pathway Analysis
A primary fragmentation event would likely involve the loss of HCN from the pyrimidine ring, a characteristic fragmentation for many nitrogen-containing heterocycles. Subsequent fragmentations could involve the amine group and further breakdown of the bicyclic system.
Diagram: Proposed MS Fragmentation of this compound
Caption: A simplified diagram illustrating a plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like methanol or dichloromethane.
-
Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) interface.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Rationale: EI is chosen for its ability to produce characteristic and reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and aromatic heterocyclic structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1625 - 1570 | C=N and C=C Stretch | Quinazoline Ring System |
| 1335 - 1250 | C-N Aromatic Stretch | Aromatic Amine |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |
Insight: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[4][5] This, combined with the N-H bending and wagging vibrations, provides strong evidence for the -NH₂ group.[4] The C=N and C=C stretching vibrations confirm the heterocyclic aromatic core.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Rationale: ATR is a modern, rapid, and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | Singlet | 1H | H-2 |
| ~8.90 | Singlet | 1H | H-4 |
| ~7.80 | Doublet of Doublets | 1H | H-5 |
| ~7.60 | Triplet | 1H | H-6 |
| ~7.20 | Doublet of Doublets | 1H | H-7 |
| ~5.50 | Broad Singlet | 2H | -NH₂ |
Interpretation:
-
The protons on the pyrimidine ring (H-2 and H-4) are expected to be the most downfield due to the deshielding effect of the two nitrogen atoms.
-
The protons on the benzene portion of the ring (H-5, H-6, H-7) will appear in the typical aromatic region, with their splitting patterns determined by coupling to their neighbors.
-
The amine protons (-NH₂) typically appear as a broad singlet and are exchangeable with D₂O. Their chemical shift can be variable depending on concentration and solvent.
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~155 | C-4 |
| ~150 | C-8a |
| ~145 | C-8 |
| ~135 | C-6 |
| ~128 | C-5 |
| ~122 | C-4a |
| ~115 | C-7 |
Interpretation:
-
Carbons adjacent to nitrogen atoms (C-2, C-4, C-8a) are significantly deshielded and appear far downfield.
-
The carbon bearing the amine group (C-8) is also shifted downfield.
-
The remaining carbons of the benzene ring appear at chemical shifts typical for aromatic carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to singlets.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
Rationale: DMSO-d₆ is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton peak does not obscure important regions of the spectrum. TMS is the universally accepted internal standard for ¹H and ¹³C NMR.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a single, coherent structural model.
Diagram: Correlated Spectroscopic Data for this compound
Caption: A conceptual diagram illustrating how data from MS, IR, and NMR collectively confirm the structure of this compound.
Conclusion
The comprehensive analysis of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance data provides unambiguous confirmation of the structure of this compound. The molecular weight is confirmed by MS, the presence of the primary amine and aromatic heterocyclic core is validated by IR, and the precise proton and carbon framework is elucidated by NMR. This guide serves as a foundational reference for scientists working with this important chemical entity, ensuring the integrity and accuracy of their research and development efforts.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Core Mechanism of Quinazolin-8-amine and its Derivatives: A Technical Guide for Drug Development Professionals
Preamble: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets. First synthesized in 1895, this bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is now at the heart of numerous therapeutic agents.[1][2] Its derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] However, it is in the realm of oncology, specifically as protein kinase inhibitors, that the quinazoline core has demonstrated its most profound impact, leading to the development of several FDA-approved anticancer drugs.[4] This guide provides an in-depth exploration of the mechanism of action of quinazoline-based compounds, with a particular focus on the structural and functional significance of substitution at the 8-position, as exemplified by quinazolin-8-amine and its analogues.
The Central Mechanism: Competitive Inhibition of Protein Kinase ATP-Binding Sites
The predominant mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4] In many cancers, kinases are overexpressed or mutated, leading to uncontrolled cell division.[5]
Quinazoline-based inhibitors are typically classified as Type I kinase inhibitors, meaning they are ATP-competitive. They function by occupying the ATP-binding pocket of the kinase's catalytic domain.[3] This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade that drives tumor growth.[6]
The Epidermal Growth Factor Receptor (EGFR): A Primary Target
A key target for many clinically successful quinazoline inhibitors is the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[3] Aberrant EGFR signaling is a hallmark of various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[5]
The binding of quinazoline inhibitors like gefitinib and erlotinib to the EGFR ATP-binding site is stabilized by crucial molecular interactions. A key interaction is a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase.[7] A water-mediated hydrogen bond can also form between the N3 atom and a threonine residue (Thr854).[7] The anilino group, commonly found at the 4-position of the quinazoline ring in potent inhibitors, extends into a hydrophobic pocket, further anchoring the molecule.[7]
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Quinazolin-8-amine Core: A Scaffolding for Modern Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide focuses specifically on quinazolin-8-amine and its derivatives, a subclass that has garnered significant interest for its potent and diverse biological activities. We will delve into the synthetic intricacies, explore the critical structure-activity relationships (SAR), and elucidate the molecular mechanisms that underpin their efficacy, particularly in oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics.
The Quinazoline Scaffold: A Foundation of Versatility
Quinazoline, a fusion of a benzene ring and a pyrimidine ring, offers a versatile template for chemical modification.[3][4] Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. The oxidized forms, quinazolinones, are also of significant interest.[3][4] The addition of an amine group at the 8-position introduces a key vector for interaction with biological targets and a versatile handle for further chemical elaboration. The inherent aromaticity and hydrogen bonding capabilities of the this compound core contribute to its ability to bind with high affinity to various enzymatic pockets.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound scaffold and its derivatives can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Classical and Modern Synthetic Approaches
Historically, methods such as the Niementowski condensation of anthranilic acids have been employed.[5] However, modern organic synthesis has introduced more efficient and versatile techniques. Transition-metal-catalyzed reactions, for instance, have proven invaluable. Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions of 2-aminophenyl ketones or 2-aminobenzamides with various amines provide an efficient pathway to quinazoline and quinazolinone cores, respectively.[5] These methods are advantageous due to their high atom economy and the avoidance of harsh reagents.[5]
Another common strategy involves the multi-step synthesis starting from substituted anthranilic acids.[6] This approach allows for the early introduction of desired substituents on the benzene ring portion of the quinazoline nucleus.
General Experimental Protocol: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives
The following protocol, adapted from studies on antistaphylococcal agents, illustrates a common synthetic sequence for a class of quinazolinone derivatives.[7]
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
-
Combine the appropriate anthranilic acid with urea.
-
Heat the mixture at 160 °C for 20 hours.
-
Cool the reaction mixture to allow for crystallization of the product.
Step 2: Synthesis of 2,4-Dichloroquinazoline
-
Suspend the quinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).
-
Add triethylamine (TEA) and heat the mixture at 120 °C for 17 hours.
-
Carefully quench the reaction and isolate the product.
Step 3: Synthesis of 2-Chloro-4(3H)-quinazolinone
-
Hydrolyze the 2,4-dichloroquinazoline using 2 N NaOH at room temperature for 20 hours.[7]
Step 4: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives
-
Dissolve the 2-chloro-4(3H)-quinazolinone in DMF.
-
Add the desired substituted aniline or amine.
-
Heat the reaction at 85 °C for 16 hours to facilitate nucleophilic substitution.[7]
-
Isolate and purify the final product.
Workflow for the Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives
Caption: A generalized workflow for the synthesis of 2-(amino)quinazolin-4(3H)-one derivatives.
Anticancer Applications: Targeting Key Signaling Pathways
Quinazoline derivatives have emerged as a cornerstone in modern oncology, with several approved drugs targeting key protein kinases.[3][8] The 4-anilinoquinazoline scaffold is particularly notable for its ability to inhibit the epidermal growth factor receptor (EGFR).[9]
Kinase Inhibition: A Primary Mechanism of Action
Many this compound derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[10] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based drugs like gefitinib and erlotinib, which are used in the treatment of non-small cell lung cancer.[5][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow.[11]
-
Aurora Kinases: These are involved in cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[10]
-
PI3K (Phosphoinositide 3-kinase): A key component of a signaling pathway that is often hyperactivated in cancer.[12]
Simplified EGFR Signaling Pathway
Caption: Quinazoline inhibitors block EGFR signaling, impacting downstream pathways like PI3K/Akt and RAS/RAF/MEK/ERK.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer potency of quinazoline derivatives is highly dependent on the nature and position of substituents.
| Position | Substituent Effect on Anticancer Activity |
| 2 | Introduction of secondary amines can enhance antitumor activity.[9] |
| 4 | The 4-anilino group is a classic pharmacophore for EGFR inhibition.[9] Substitutions on this aniline ring can modulate potency and selectivity. |
| 6, 7 | Introduction of alkoxy groups, such as methoxy or ethoxy, can improve kinase inhibitory activity.[11] |
| 8 | This position is suitable for a range of functional groups that can occupy solvent-exposed regions of the kinase binding pocket.[13][14] |
Antimicrobial Activity: A Renewed Front Against Resistance
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinazoline and quinazolinone derivatives have demonstrated significant activity against a range of bacteria and fungi.[15][16][17]
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds can interfere with essential cellular processes in microbes. Some proposed mechanisms include:
-
Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication.[15]
-
Disruption of Cell Wall Synthesis: The structural integrity of the bacterial cell wall is a common target for antibiotics.
-
Inhibition of Biofilm Formation: Some derivatives can prevent bacteria from forming biofilms, which are protective communities that are often resistant to antibiotics.[16]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
Systematic modification of the quinazolinone core has revealed key structural features for potent antimicrobial activity.[15][18]
| Position | Substituent Effect on Antimicrobial Activity |
| 2 | Methyl or thiol groups are often beneficial.[15] |
| 3 | A substituted aromatic ring at this position is generally essential for activity.[15] |
| 4 | Amine or substituted amine groups can enhance activity.[15] |
| 6, 8 | The presence of halogen atoms (e.g., chlorine, bromine) at these positions often improves antimicrobial potency.[15] |
In Vitro Antimicrobial Screening Protocol
A standard method for evaluating the antimicrobial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial/Fungal Inoculum: Culture the test organisms to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Emerging Applications
While oncology and infectious diseases are the most explored areas, the therapeutic potential of this compound derivatives extends to other fields. Research is ongoing into their applications as:
-
Anti-inflammatory agents: By inhibiting targets such as COX-2 and various inflammatory cytokines.[19]
-
Antiviral agents: Including activity against HIV.[15]
-
Neuroprotective agents: Modulating glutamate receptors.[8]
-
PD-1/PD-L1 Inhibitors: Small-molecule inhibitors targeting this immune checkpoint are being investigated for cancer immunotherapy.[20]
The continued exploration of the vast chemical space around the this compound core, aided by computational modeling and high-throughput screening, promises to uncover new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. [PDF] Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rphsonline.com [rphsonline.com]
- 18. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of Quinazolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged structure." This unique characteristic has led to the development of numerous therapeutic agents for a diverse range of diseases, including cancer, hypertension, and inflammatory disorders.[2][3] The history of quinazoline chemistry dates back to 1869, with the first synthesis of a quinazoline derivative by Griess.[4] The parent quinazoline molecule was later synthesized in 1895 by Bischler and Lang.[4] A significant advancement in the synthesis of the related quinazolinones was the Niementowski reaction, also developed in 1895.[4] While the broader quinazoline family has a rich history, the specific story of Quinazolin-8-amine is more that of a crucial, yet understated, building block whose importance has grown with the increasing sophistication of drug design.
This technical guide provides an in-depth exploration of this compound, from its likely historical synthesis based on established chemical principles to its modern-day relevance as a key intermediate in the synthesis of complex, biologically active molecules.
The Synthetic Pathway to this compound: A Tale of Nitration and Reduction
While a singular, seminal publication detailing the "discovery" of this compound is not prominent in the historical chemical literature, its synthesis logically follows a well-trodden and reliable path in heterocyclic chemistry: the nitration of the parent quinazoline followed by the reduction of the resulting nitro derivative. This two-step process remains a fundamental and practical approach for the preparation of this important amine.
The electrophilic nitration of quinazoline is known to favor substitution at the 6- and 8-positions.[5] By carefully controlling the reaction conditions, it is possible to obtain the desired 8-nitroquinazoline isomer. This intermediate is the direct precursor to this compound.
Step 1: Synthesis of 8-Nitroquinazoline
The introduction of a nitro group at the 8-position of the quinazoline ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of 8-Nitroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Quinazoline: Slowly add quinazoline to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 8-nitroquinazoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
dot graph TD { A[Quinazoline] -- "H2SO4, HNO3" --> B[8-Nitroquinazoline]; B -- "Reducing Agent (e.g., SnCl2, H2/Pd-C)" --> C[this compound]; }
Caption: Synthetic pathway to this compound.
Step 2: Reduction of 8-Nitroquinazoline to this compound
The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed for this purpose, with common choices including metal-acid combinations like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 8-nitroquinazoline in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add the chosen reducing agent. For example, if using tin(II) chloride, add a solution of SnCl2 in concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture at reflux for several hours until the starting material is consumed, as indicated by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
This compound is a solid at room temperature with a melting point in the range of 150-153 °C.[6] Its chemical formula is C₈H₇N₃, with a molecular weight of 145.16 g/mol .
| Property | Value | Source |
| CAS Number | 101421-74-3 | [7] |
| Molecular Formula | C₈H₇N₃ | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| Melting Point | 150-153 °C | [6] |
| Appearance | Solid | N/A |
The Role of this compound in Modern Drug Discovery
The significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The 8-amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of novel molecular architectures. This is particularly relevant in the field of kinase inhibitors, where the quinazoline scaffold is a common feature of approved drugs like gefitinib and erlotinib.[3] The strategic placement of substituents on the quinazoline ring is crucial for achieving high potency and selectivity for the target kinase. The 8-position, in particular, can be a key interaction point within the ATP-binding pocket of many kinases.
Recent research has explored the synthesis of various 8-substituted quinazoline derivatives for a range of therapeutic applications, including as PD-1/PD-L1 inhibitors in cancer immunotherapy.[8] The ability to readily synthesize this compound provides medicinal chemists with a valuable starting point for the exploration of structure-activity relationships at this critical position.
Conclusion
While the discovery of this compound may not be marked by a single historical event, its importance in the landscape of medicinal chemistry is undeniable. Its synthesis, rooted in the fundamental principles of heterocyclic chemistry, provides a reliable pathway to a key building block for the creation of innovative therapeutics. As our understanding of disease biology deepens and the demand for highly specific and potent drugs grows, the role of versatile intermediates like this compound will continue to be of paramount importance in the ongoing quest for new and effective medicines.
References
- 1. 101421-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to Quinazolin-8-amine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold stands as a pillar in medicinal chemistry, a "privileged structure" renowned for its remarkable versatility and profound biological activity.[1][2] Its derivatives have given rise to a multitude of therapeutic agents, from anticancer to antimicrobial drugs.[3][4] Within this esteemed class of compounds, quinazolin-8-amine and its analogues are emerging as a focal point of intensive research, demonstrating unique pharmacological profiles and therapeutic potential. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, will navigate the core chemistry, synthesis, and burgeoning biological applications of the this compound scaffold. We will delve into the causality behind experimental choices, providing not just protocols but a strategic understanding of how to harness the potential of this remarkable molecule.
The this compound Core: A Structural and Physicochemical Overview
The quinazoline core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[5] The placement of an amino group at the 8-position introduces a key functional handle that significantly influences the molecule's electronic properties, reactivity, and biological interactions. This amino group, a potent hydrogen bond donor and a site for further chemical modification, is pivotal to the diverse activities observed in its derivatives.
The chemical properties of quinazolines are largely dictated by the nature and position of substituents on both the pyrimidine and benzene rings.[6] The 8-amino group, being on the benzene ring, can modulate the overall electron density of the system and participate in crucial interactions with biological targets. Its basicity and nucleophilicity are key parameters to consider in derivatization strategies.
Synthesis of the this compound Scaffold: Navigating the Synthetic Landscape
The construction of the this compound core can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
The Niementowski Quinazolinone Synthesis: A Classic Approach
A cornerstone in quinazoline chemistry is the Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolinone).[7][8] To access the 8-amino scaffold, this reaction would ideally start from 2,3-diaminobenzoic acid.
Conceptual Experimental Protocol: Niementowski Synthesis of 8-Amino-4(3H)-quinazolinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminobenzoic acid (1 equivalent) and formamide (a large excess, serving as both reactant and solvent).
-
Thermal Cyclization: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 8-amino-4(3H)-quinazolinone, will often precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent like ethanol, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Rationale: The Niementowski reaction is a robust and often high-yielding method for the synthesis of the quinazolinone core.[7] The use of formamide provides the simplest 2-unsubstituted quinazolinone. For derivatives with substitutions at the 2-position, other amides can be employed. Microwave-assisted variations of this synthesis have been shown to significantly reduce reaction times and improve yields.[9]
Synthesis via Reduction of an 8-Nitro Precursor
A versatile and widely applicable strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach offers the advantage of utilizing the well-established chemistry of electrophilic nitration to introduce the nitrogen functionality, which is then converted to the desired amine in a subsequent step.
Conceptual Experimental Workflow: Synthesis of this compound from 8-Nitroquinazoline
References
- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
Physicochemical properties of Quinazolin-8-amine
An In-depth Technical Guide to the Physicochemical Properties of Quinazolin-8-amine
Abstract
This compound, a key heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique arrangement of a fused benzene and pyrimidine ring, functionalized with a critical amino group at the 8-position, imparts a distinct set of physicochemical properties that are paramount to its behavior in biological systems. This technical guide provides a comprehensive analysis of these properties, intended for researchers, scientists, and drug development professionals. We delve into the core structural attributes, solubility profile, ionization constant (pKa), spectroscopic signature, and chemical stability. By synthesizing theoretical principles with established experimental protocols, this document serves as an authoritative resource for understanding, characterizing, and effectively utilizing this compound in research and development endeavors.
Introduction
The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged structure in pharmaceutical sciences, forming the core of numerous biologically active molecules.[1][2] Derivatives of quinazoline are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This versatility stems from the rigid, planar structure of the bicyclic system, which allows for precise spatial orientation of substituents to interact with biological targets, and the presence of nitrogen atoms that can act as hydrogen bond acceptors.
This compound: Structure and Significance
This compound (CAS No: 101421-74-3) is an isomer of aminoquinazoline distinguished by the placement of the primary amine on the benzene portion of the heterocycle. This specific substitution pattern is critical, as the 8-position is highly susceptible to electrophilic substitution, making it a key handle for synthetic modification.[4] The 8-amino group serves as a potent hydrogen bond donor and a nucleophilic center, profoundly influencing the molecule's solubility, basicity, and potential for derivatization. Understanding its fundamental physicochemical properties is therefore a prerequisite for any rational drug design or synthetic campaign.
Core Physicochemical Properties
A summary of the core physicochemical data for this compound is presented below. These values form the foundational data set for its scientific application.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [5] |
| Molecular Weight | 145.16 g/mol | [5][6] |
| CAS Number | 101421-74-3 | [5] |
| Appearance | Light yellow crystalline solid (inferred) | [1][4] |
| Melting Point | 150-150.5 °C | [5] |
| Boiling Point | 328.3 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.292 g/cm³ | [5] |
| pKa (Predicted) | 3.01 ± 0.22 | [5] |
| LogP (Predicted) | 1.793 | [5] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, solubility is governed by the interplay between its hydrophobic bicyclic aromatic core and the hydrophilic primary amino group.
Theoretical Considerations and Analogue Comparison
While specific quantitative solubility data for this compound is not widely published, its behavior can be reliably inferred from foundational chemical principles and analogous structures.
-
Impact of the Aromatic System: The fused aromatic rings contribute significant hydrophobic character, generally limiting aqueous solubility.[7]
-
Role of the Amino Group: The primary amine at the 8-position can participate in hydrogen bonding with protic solvents like water, which enhances solubility compared to the unsubstituted parent quinazoline.
-
pH-Dependent Solubility: As a basic compound, this compound is expected to exhibit significantly increased solubility in acidic aqueous media.[8] Protonation of the amine group (or a ring nitrogen) forms a water-soluble salt, a common strategy used to improve the solubility of amine-containing drugs.[7][9] The analogous compound, 8-aminoquinoline, demonstrates low solubility in neutral water but is soluble in acidic conditions and polar organic solvents like ethanol and DMSO.[8]
Experimental Protocol: Shake-Flask Method for Solubility Determination
To obtain definitive thermodynamic solubility data, the shake-flask method is the gold standard.[10][11] This protocol ensures that equilibrium is reached between the dissolved and undissolved compound.
Objective: To quantitatively determine the equilibrium solubility of this compound in a specified solvent (e.g., water, phosphate-buffered saline pH 7.4) at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Temperature-controlled orbital shaker/incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle. Centrifugation at the same temperature can be used to expedite this process.
-
Sampling and Filtration: Carefully withdraw a precise aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved microparticulates. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is reported in units such as mg/mL or molarity (mol/L) based on the measured concentration of the saturated solution.
Caption: Workflow for solubility determination via the shake-flask method.
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a molecule and is arguably one of the most important physicochemical parameters in drug discovery.[12] It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and target binding affinity.
Predicted pKa and Structural Rationale
This compound has a predicted pKa of 3.01.[5] This value likely corresponds to the protonation of one of the nitrogen atoms in the pyrimidine ring. The parent quinazoline has a pKa of 3.51.[4] The electron-donating amino group at the 8-position can influence the electron density of the heterocyclic system, and its precise effect on the basicity of the ring nitrogens results in this predicted pKa. It is crucial to experimentally verify this value, as computational predictions can vary. For instance, 4-aminoquinazolines exhibit pKa values in the range of 5.78-7.62, demonstrating the profound impact of substituent position on basicity.[13]
Caption: Ionization equilibrium of this compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.[14][15] It relies on monitoring the pH of a solution as a titrant is added.
Objective: To determine the pKa of this compound by titrating it with a strong acid.
Principle: The pKa is determined from the titration curve based on the Henderson-Hasselbalch equation. For a base, at the half-equivalence point (where half of the base has been protonated), the pH of the solution is equal to the pKa of its conjugate acid.[15]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of water. A co-solvent like methanol or DMSO may be necessary if aqueous solubility is low, but the pKa value will then be an apparent pKa (pKa') that requires extrapolation to 0% co-solvent.[16]
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring and record the initial pH. Add the standardized HCl solution in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis).
-
pKa Determination:
-
Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point of the first derivative).
-
Determine the volume of titrant added at the half-equivalence point (half the volume of the equivalence point).
-
The pH value at the half-equivalence point is the experimental pKa.
-
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral features for this compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Multiple signals in the aromatic region (~7.0-9.0 ppm) corresponding to the protons on the benzene and pyrimidine rings. Pyrimidine CH: A characteristic singlet for the proton at either the 2- or 4-position of the quinazoline ring. Amine Protons: A broad singlet corresponding to the two protons of the -NH₂ group, which may exchange with D₂O. |
| ¹³C NMR | Signals corresponding to the 8 unique carbon atoms in the molecule. Carbons attached to nitrogen will be deshielded. Quaternary carbons will be identifiable. |
| FT-IR | N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. C-H Aromatic Stretch: Signals just above 3000 cm⁻¹. C=N and C=C Stretch: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic ring system. N-H Bend: A band around 1600 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A strong peak at m/z = 145, corresponding to the molecular weight. Fragmentation: Potential loss of HCN (m/z 118) from the pyrimidine ring is a common fragmentation pathway for quinazolines. |
Chemical Stability and Reactivity
Stability of the Quinazoline Core
The quinazoline ring system is generally stable under mild acidic and alkaline conditions at room temperature.[11][17] However, prolonged exposure to boiling aqueous acid or base can lead to hydrolytic cleavage of the pyrimidine ring.[17] The aromatic nature of the scaffold imparts good thermal and oxidative stability.
Reactivity Profile: The Influence of the 8-Amino Group
The reactivity of this compound is dominated by two features: the electrophilic character of the pyrimidine ring and the nucleophilic/directing character of the 8-amino group.
-
Reactions of the Amino Group: The primary amine is a versatile functional group for derivatization. It can readily undergo standard amine reactions such as acylation, alkylation, sulfonylation, and diazotization, providing a gateway to a vast array of analogues for structure-activity relationship (SAR) studies.
-
Electrophilic Aromatic Substitution: The benzene ring of the quinazoline system is more susceptible to electrophilic substitution than the electron-deficient pyrimidine ring.[4] The amino group at the 8-position is a powerful activating, ortho-, para-director. Therefore, electrophilic substitution would be expected to occur primarily at positions 7.
Storage and Handling
Based on its chemical nature, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent potential degradation from light or moisture. As with many amines, slow air oxidation over time may lead to discoloration, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of high-purity samples.
Conclusion
The physicochemical properties of this compound—its moderate solubility with strong pH dependence, its specific basicity (pKa), and its characteristic spectroscopic and reactivity profiles—are integral to its application in scientific research. The amine functionality at the 8-position provides a crucial site for synthetic elaboration, while the quinazoline core serves as a robust scaffold for interacting with biological targets. The experimental protocols and theoretical insights provided in this guide equip researchers with the necessary framework to fully characterize and strategically utilize this valuable heterocyclic compound in the pursuit of novel therapeutics and chemical probes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Quinazolin-2-amine | C8H7N3 | CID 519332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 13. researchgate.net [researchgate.net]
- 14. pKa and log p determination | PPTX [slideshare.net]
- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Quinazolin-8-amine: A Core Starting Material for Drug Discovery
Abstract
Quinazolin-8-amine is a pivotal starting material in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique structural features allow for diverse functionalization, leading to compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][4] The 8-amino-substituted quinazoline, in particular, offers a key nucleophilic site for further molecular elaboration, making it a valuable precursor for creating libraries of potential drug candidates. The strategic placement of the amino group at the 8-position influences the molecule's electronic properties and steric profile, which are critical determinants of its biological function.
Synthetic Pathways to this compound: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, scalability, and overall efficiency. Two primary strategies dominate the landscape: construction of the quinazoline core with the amino group precursor already in place, and the late-stage introduction of the amino functionality onto a pre-formed quinazoline ring.
Strategy 1: Ring Construction from Pre-functionalized Anilines
This approach involves the formation of the pyrimidine ring onto an aniline derivative that already contains a nitro group at the ortho position to the amino group, which can later be reduced to the target 8-amino functionality.
The Niementowski reaction, a classic method for quinazolinone synthesis, involves the condensation of an anthranilic acid with an amide.[4][5][6] While traditionally used for quinazolinones, a modified approach can be envisioned for quinazolines. A key starting material for this compound via this route would be 2-amino-3-nitrobenzoic acid.
The general mechanism involves the initial acylation of the anthranilic acid by the amide (or a derivative like formamide), followed by cyclization and dehydration to form the quinazolinone ring.[7] Subsequent chemical modifications would be necessary to convert the 4-oxo group and reduce the 8-nitro group to arrive at this compound.
A more direct approach to the quinazoline ring involves the reaction of an appropriately substituted o-nitroaniline. For the synthesis of 8-nitroquinazoline, a common precursor to this compound, 2-amino-3-nitrobenzonitrile can be utilized.
dot
Caption: Synthetic workflow from 2-amino-3-nitrobenzonitrile.
This pathway leverages the reactivity of the ortho-amino and cyano groups to construct the pyrimidine ring. The nitro group remains as a precursor to the desired 8-amino functionality.
Strategy 2: Late-Stage Functionalization of the Quinazoline Core
An alternative strategy involves the synthesis of the quinazoline ring first, followed by the introduction of the amino group at the 8-position. This is typically achieved through nitration of the quinazoline core and subsequent reduction.
The direct nitration of quinazoline can be a challenging reaction due to the deactivating effect of the nitrogen atoms in the pyrimidine ring. The reaction typically requires strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid. This method often leads to a mixture of isomers, with the 8-nitro and 6-nitro derivatives being the major products. The separation of these isomers can be a significant purification challenge.
Once 8-nitroquinazoline is obtained and purified, the final step is the reduction of the nitro group to an amine. This is a well-established transformation in organic synthesis and can be achieved with high efficiency using various reducing agents.
Commonly employed methods include:
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method is often clean and provides high yields.
-
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also effective.
Comparative Data of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors. The following table provides a comparative overview of the key aspects of the discussed strategies.
| Parameter | Strategy 1: From 2-Amino-3-nitrobenzonitrile | Strategy 2: From Quinazoline (Nitration/Reduction) |
| Starting Material Availability | Readily available from commercial suppliers. | Quinazoline is commercially available. |
| Number of Steps | Typically 2 steps (Cyclization, Reduction). | Typically 2 steps (Nitration, Reduction). |
| Regioselectivity | High, as the substitution pattern is pre-defined. | Moderate to low, often yielding isomeric mixtures requiring separation. |
| Overall Yield | Generally moderate to good. | Can be lower due to challenges in the nitration step and isomer separation. |
| Scalability | Generally scalable with appropriate process optimization. | Can be challenging to scale due to the use of strong acids and potential for side reactions. |
| Safety Considerations | Use of nitro compounds requires caution. | Use of fuming nitric and sulfuric acid requires stringent safety protocols. |
Detailed Experimental Protocols
The following protocols are provided as a representative guide for the synthesis of this compound. Researchers should always conduct their own risk assessments and optimize conditions for their specific laboratory setup.
Protocol 1: Synthesis of 8-Nitroquinazoline from 2-Amino-3-nitrobenzonitrile
This protocol outlines the cyclization of 2-amino-3-nitrobenzonitrile with formamide to form 8-nitroquinazoline.
Materials:
-
2-Amino-3-nitrobenzonitrile
-
Formamide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzonitrile (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude 8-nitroquinazoline can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Reduction of 8-Nitroquinazoline to this compound
This protocol describes the reduction of 8-nitroquinazoline using iron powder in the presence of hydrochloric acid.
Materials:
-
8-Nitroquinazoline
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a suspension of 8-nitroquinazoline (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v), add iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (catalytic to stoichiometric amount) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrates and neutralize with a solution of sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinazoline ring system and the protons of the amino group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₇N₃, MW: 145.16 g/mol ). Fragmentation patterns can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, as well as C=N and C=C stretching vibrations of the aromatic rings.
Conclusion: A Versatile Building Block for Future Discovery
The synthesis of this compound is a critical first step in the development of a vast array of potentially therapeutic compounds. The choice of synthetic strategy is a key decision that impacts the overall efficiency and scalability of the process. The methods outlined in this guide, particularly the route commencing from 2-amino-3-nitrobenzonitrile, offer a reliable and regioselective approach to this important starting material. As the demand for novel heterocyclic compounds in drug discovery continues to grow, robust and well-understood synthetic pathways to key intermediates like this compound will remain indispensable for the advancement of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quinazolin-8-amine: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: The Strategic Value of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique heteroaromatic structure allows for diverse functionalization, leading to compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Among the various substituted quinazolines, Quinazolin-8-amine stands out as a particularly valuable building block. The presence of the primary amino group at the C8-position of the benzene ring portion of the scaffold offers a reactive handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures and facilitating the exploration of new chemical space in drug discovery and materials science.
This guide provides an in-depth exploration of this compound as a versatile building block in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate. We will delve into the synthesis of this compound itself, followed by detailed protocols for its application in key synthetic transformations, including N-arylation, acylation, and cyclization reactions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| Appearance | Light yellow crystalline solid | [4] |
| Melting Point | 150-150.5 °C | [3] |
| Boiling Point | 328.3 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in polar organic solvents like ethanol and DMSO; low solubility in water. | [5] |
| pKa | 3.01 ± 0.22 (Predicted) | [3] |
Synthesis of this compound: A Reliable Protocol
The most common and reliable method for the synthesis of this compound is the reduction of a suitable precursor, 8-nitroquinazoline. This transformation can be achieved using various reducing agents, with tin(II) chloride in the presence of a strong acid being a classic and effective choice.
Protocol 1: Synthesis of this compound via Reduction of 8-Nitroquinazoline
This protocol outlines the reduction of 8-nitroquinazoline to this compound using tin(II) chloride in concentrated hydrochloric acid. The nitro group is readily reduced to the corresponding primary amine under these conditions.
Materials:
-
8-Nitroquinazoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-nitroquinazoline (1.0 eq.) in concentrated hydrochloric acid (10 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (4.0-5.0 eq.) portion-wise. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding 5 M sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Application of this compound in Organic Synthesis
The 8-amino group of this compound is a versatile functional handle that can participate in a variety of bond-forming reactions. This section details protocols for three key transformations: N-arylation, N-acylation, and cyclization.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the coupling of this compound with a wide range of aryl halides, providing access to a diverse library of N-aryl-quinazolin-8-amines. These products are of significant interest in medicinal chemistry, as the N-aryl moiety can be tailored to modulate biological activity.
Protocol 2: Palladium-Catalyzed N-Arylation of this compound
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. The choice of palladium catalyst and ligand is crucial for achieving high yields and can be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL per mmol of this compound).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-quinazolin-8-amine.
Diagram of Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.
N-Acylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and reliable method for the acylation of amines using an acyl chloride in the presence of an aqueous base.[7] This reaction can be readily applied to this compound to synthesize a variety of 8-amidoquinazolines. These derivatives are valuable intermediates for further functionalization and are often explored for their biological properties.
Protocol 3: N-Acylation of this compound under Schotten-Baumann Conditions
This protocol provides a general procedure for the acylation of this compound with an acyl chloride in a biphasic system. The aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Sodium hydroxide (NaOH) solution (10% aqueous)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (20-30 mL) in a flask equipped with a magnetic stir bar.
-
Addition of Base: Add an equal volume of 10% aqueous sodium hydroxide solution to create a biphasic mixture.
-
Addition of Acyl Chloride: Cool the vigorously stirred mixture in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure N-acyl-quinazolin-8-amine.
Diagram of Schotten-Baumann Acylation
Caption: Simplified reaction scheme for the Schotten-Baumann acylation.
Cyclization Reactions: Building Tricyclic Heterocycles
The 8-amino group of this compound, in conjunction with the adjacent C7 position of the quinazoline ring, provides a platform for constructing fused tricyclic heterocyclic systems. One such powerful transformation is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[9] This reaction can be adapted to synthesize novel pyrido[3,2-h]quinazoline derivatives.
Protocol 4: Synthesis of a Pyrido[3,2-h]quinazoline Derivative via a Modified Pictet-Spengler Reaction
This protocol outlines a potential pathway for the synthesis of a tetracyclic system from this compound and an aldehyde. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution onto the C7 position of the quinazoline ring.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde or a protected equivalent)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA) or polyphosphoric acid (PPA))
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (optional, depending on substrate stability)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the aldehyde (1.2 eq.) in an anhydrous solvent in a round-bottom flask.
-
Acid Catalysis: Add the acid catalyst (catalytic to stoichiometric amounts, may require optimization) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours. The optimal temperature and time will depend on the specific substrates and catalyst used. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into an ice-cold solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired pyrido[3,2-h]quinazoline derivative.
Diagram of Pictet-Spengler Cyclization Logic
Caption: Logical steps in the formation of a tricyclic system from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of complex organic molecules. Its strategic placement of a primary amino group allows for facile functionalization through well-established synthetic methodologies such as N-arylation, N-acylation, and cyclization reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in their own research, particularly in the fields of medicinal chemistry and materials science. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of novel compounds with significant biological and material properties.
References
- 1. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Alchemical Vocation of Quinazolin-8-amine: A Guide to the Synthesis of Novel Heterocyclic Architectures
Foreword: The Quinazoline Core as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for innovation. The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is unequivocally one such "privileged structure."[1][2] Its derivatives are implicated in a vast array of biological activities, from anticancer and antimicrobial to anti-inflammatory and antihypertensive functions.[2][3] Among its many isomers, Quinazolin-8-amine presents a particularly enticing starting point for synthetic exploration. The primary amine at the 8-position is a versatile chemical handle, a nucleophilic site ripe for transformation, enabling chemists to construct novel and complex molecular architectures with significant therapeutic and functional potential.[4]
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a logical and in-depth exploration of two powerful synthetic pathways starting from this compound. We will delve into the rationale behind each experimental choice, providing not just protocols, but a framework for thinking about the reactivity and potential of this valuable building block. Every procedure is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Core Synthetic Strategies: Leveraging the 8-Amino Group
The synthetic utility of this compound is dominated by the reactivity of its C8-amino group. This group can readily act as a nucleophile, allowing for the construction of new carbon-nitrogen and nitrogen-heteroatom bonds. Our exploration will focus on two such transformations: the formation of Schiff bases via condensation and the construction of a fused triazole ring system via diazotization and cycloaddition.
Application Note 1: Synthesis of Novel Quinazolin-8-yl Schiff Bases
Principle and Rationale
The formation of an imine (or Schiff base) via the condensation of a primary amine with an aldehyde or ketone is a foundational reaction in organic chemistry. This transformation provides a robust and straightforward method for installing a diverse range of substituents onto the quinazoline core. The resulting C=N double bond is not merely a linker; it is a pharmacophore in its own right and a versatile intermediate for further reactions, such as reduction to a secondary amine or complexation with metal ions.[5][6]
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of the 8-amino group. The subsequent dehydration step is often the rate-limiting and reversible step, hence the reaction is driven to completion by removing water, often by refluxing in a suitable solvent.
Experimental Workflow: Schiff Base Formation
The following diagram illustrates the general workflow for the synthesis of quinazolin-8-yl Schiff bases.
Caption: General workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)this compound
This protocol provides a representative example of Schiff base formation using 4-methoxybenzaldehyde.
Materials:
-
This compound (1.0 mmol, 145.2 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136.2 mg, 121 µL)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL). Gentle warming may be required to achieve complete dissolution.
-
Reagent Addition: To this solution, add 4-methoxybenzaldehyde (1.0 mmol) followed by 2-3 drops of glacial acetic acid. The acid acts as a catalyst to facilitate the condensation.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted aldehyde and catalyst.
-
Recrystallization: For higher purity, recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum and characterize by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Expected Results & Characterization Data
The successful synthesis of the target Schiff base can be confirmed by various spectroscopic techniques.
| Parameter | Expected Observation | Rationale |
| Yield | 75-90% | Condensation is typically a high-yielding reaction. |
| Melting Point | Sharp, defined melting point | Indicates a pure crystalline compound. |
| IR (cm⁻¹) | ~1620-1600 (C=N stretch) | Appearance of the characteristic imine stretch. Disappearance of N-H stretches from the primary amine. |
| ¹H NMR (ppm) | ~8.5-9.0 (singlet, 1H, -CH=N-) | A characteristic singlet for the imine proton. |
| Mass Spec (m/z) | Calculated [M+H]⁺ | Confirms the molecular weight of the product. |
Application Note 2: Synthesis of Novel[4][7][8]Triazolo[4,5-h]quinazoline Derivatives
Principle and Rationale
Fusing a triazole ring onto the quinazoline scaffold is a powerful strategy for creating novel compounds with enhanced biological activity.[7][8] The 1,2,3-triazole ring is a well-known bioisostere for amide bonds, is metabolically stable, and can participate in hydrogen bonding and dipole interactions, making it a valuable addition to a pharmacophore.[3]
A classic and reliable method to construct a 1,2,3-triazole from a primary aromatic amine involves a three-step sequence:
-
Diazotization: The 8-amino group is converted to a diazonium salt using sodium nitrite in a strong acidic medium (e.g., HCl). This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose violently at higher temperatures.
-
Azidation: The diazonium group is an excellent leaving group and can be readily displaced by an azide nucleophile (from sodium azide, NaN₃) to form 8-azidoquinazoline.
-
[3+2] Cycloaddition: The resulting aryl azide is a 1,3-dipole that can undergo a Huisgen cycloaddition reaction with an alkyne.[9] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer with high efficiency.[3][10]
Synthetic Pathway: From Amine to Fused Triazole
The following diagram outlines the multi-step synthesis of the fused triazole ring system.
Caption: Three-step pathway for triazole synthesis.
Detailed Protocol: Synthesis of 1-Phenyl-[4][7][8]triazolo[4,5-h]quinazoline
This protocol details the synthesis from this compound to a phenyl-substituted fused triazole.
Step 1: Diazotization and Azidation to form 8-Azidoquinazoline
Materials:
-
This compound (1.0 mmol, 145.2 mg)
-
Concentrated HCl (3 mL)
-
Sodium Nitrite (NaNO₂, 1.1 mmol, 75.9 mg) in 2 mL H₂O
-
Sodium Azide (NaN₃, 1.2 mmol, 78.0 mg) in 2 mL H₂O
-
Ice bath
Procedure:
-
Diazonium Salt Formation: Suspend this compound (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) in a flask. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, ensuring the temperature does not rise above 5 °C. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.
-
Azide Displacement: To the cold diazonium salt solution, add a pre-cooled aqueous solution of sodium azide (1.2 mmol) dropwise. Vigorous nitrogen evolution will be observed. Allow the reaction mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.
-
Isolation: The 8-azidoquinazoline product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Caution: Solid aryl azides can be explosive and should be handled with care, avoiding heat and shock.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
8-Azidoquinazoline (1.0 mmol, 171.2 mg)
-
Phenylacetylene (1.1 mmol, 112.3 mg, 122 µL)
-
t-Butanol/H₂O (1:1 mixture, 20 mL)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.1 mmol, 25.0 mg)
-
Sodium Ascorbate (0.2 mmol, 39.6 mg)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-azidoquinazoline (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-butanol and water (20 mL).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.[11]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure triazole derivative.
Troubleshooting and Expert Insights
-
Low Yield in Diazotization: Ensure the temperature is strictly maintained below 5 °C. Diazonium salts are highly reactive and decompose quickly at higher temperatures, reducing the yield of the subsequent azidation step.
-
No Reaction in CuAAC: The active catalyst is Cu(I). If the reaction fails, ensure the sodium ascorbate is fresh and added just before the copper sulfate. The reaction should be open to the air unless specific anaerobic conditions are required for other functional groups.
-
Purification Challenges: The triazole products can sometimes be difficult to separate from the starting materials. Careful optimization of the solvent system for column chromatography is crucial for obtaining a pure product.
Conclusion
This compound is a potent and versatile starting material for the synthesis of diverse and novel heterocyclic compounds. The application notes presented here for the synthesis of Schiff bases and fused triazoles represent just two of the many possible transformations. By understanding the fundamental reactivity of the 8-amino group and applying established synthetic methodologies, researchers can continue to build complex molecular architectures, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- 1. Remote C-H Functionalization of 8-Aminoquinoline Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Protocol for N-Alkylation of Quinazolin-8-amine: A Detailed Guide for Medicinal Chemists and Organic Synthesis Professionals
Abstract
This comprehensive application note provides detailed protocols for the N-alkylation of quinazolin-8-amine, a critical scaffold in medicinal chemistry and drug discovery. Recognizing the paramount importance of this structural motif, we present three distinct and robust methodologies: Classical N-Alkylation via Nucleophilic Substitution, Reductive Amination, and a green-chemistry approach utilizing the Borrowing Hydrogen strategy. Each protocol is designed to be a self-validating system, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-alkylated this compound derivatives with high efficiency and purity.
Introduction: The Significance of the this compound Scaffold
The quinazoline core is a privileged heterocyclic system, forming the structural basis of numerous biologically active compounds, including a variety of approved drugs.[1] Specifically, functionalization at the 8-position with an amino group opens up a vector for a wide array of chemical modifications, leading to compounds with diverse pharmacological profiles. N-alkylation of this compound is a key transformation for modulating the physicochemical properties of the molecule, such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn can significantly impact its pharmacokinetic and pharmacodynamic properties.[2] Structure-activity relationship (SAR) studies have revealed that substitutions at the 8-position of the quinazoline ring can be significant for various pharmacological activities.[3] This makes the development of reliable and versatile N-alkylation protocols for this scaffold a high-priority endeavor in the synthesis of new chemical entities for drug discovery.
Methodology 1: Classical N-Alkylation with Alkyl Halides
This method represents the most traditional approach to N-alkylation, proceeding via a nucleophilic substitution reaction (SN2 or SNAr) between the amino group of this compound and an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Causality of Experimental Choices
The primary amine of this compound acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. Non-polar aprotic solvents like DMF or DMSO are often employed to dissolve the reactants and facilitate the SN2 reaction mechanism. The choice of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, is critical to avoid competing reactions.
Experimental Protocol: N-Benzylation of this compound
Materials and Equipment:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous DMF (5 mL) and stir until the amine is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
To the stirring suspension, add benzyl bromide (1.2 mmol, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford 8-(benzylamino)quinazoline.
Data Presentation: Reagent Summary for Classical N-Alkylation
| Reagent | Molar Ratio (to amine) | Purpose |
| Alkyl Halide | 1.1 - 1.5 | Alkylating agent |
| Base (e.g., K2CO3) | 2.0 - 3.0 | Acid scavenger |
| Solvent (e.g., DMF) | - | Reaction medium |
Visualization: Workflow for Classical N-Alkylation
Caption: Workflow for the classical N-alkylation of this compound.
Methodology 2: Reductive Amination
Causality of Experimental Choices
The reaction proceeds in two steps: imine formation and reduction. The initial condensation between the amine and the carbonyl compound is typically acid-catalyzed. The subsequent reduction of the imine can be achieved using various reducing agents. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent that is often preferred for reductive amination as it can be added in a one-pot fashion and does not readily reduce the starting aldehyde or ketone.
Experimental Protocol: N-Alkylation of this compound with Benzaldehyde
Materials and Equipment:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard laboratory glassware for workup and purification
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and DCE (10 mL).
-
Add benzaldehyde (1.1 mmol, 1.1 eq) and a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 8-(benzylamino)quinazoline.
Data Presentation: Reagent Summary for Reductive Amination
| Reagent | Molar Ratio (to amine) | Purpose |
| Aldehyde/Ketone | 1.1 - 1.2 | Forms imine |
| Reducing Agent (NaBH(OAc)3) | 1.5 - 2.0 | Reduces imine |
| Solvent (e.g., DCE) | - | Reaction medium |
| Catalyst (e.g., Acetic Acid) | 0.1 - 0.2 | Catalyzes imine formation |
Visualization: Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Methodology 3: N-Alkylation via Borrowing Hydrogen Catalysis
The "Borrowing Hydrogen" (or hydrogen autotransfer) strategy is an atom-economical and environmentally benign method for the N-alkylation of amines with alcohols.[5] This catalytic process avoids the use of stoichiometric activating or reducing agents, producing water as the only byproduct.
Causality of Experimental Choices
This reaction is typically catalyzed by a transition metal complex (e.g., based on Ru, Ir, Co, or Ni).[5] The catalyst first dehydrogenates the alcohol to form an in-situ aldehyde and a metal-hydride species. The aldehyde then condenses with the amine to form an imine. Finally, the metal-hydride species reduces the imine to the N-alkylated amine, regenerating the catalyst. A base is often required to facilitate the dehydrogenation and/or condensation steps.
Experimental Protocol: Cobalt-Catalyzed N-Alkylation with Benzyl Alcohol
Materials and Equipment:
-
This compound
-
Benzyl alcohol
-
Cobalt(II) catalyst (e.g., a pre-catalyst that can be activated in situ)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene, anhydrous
-
High-pressure reaction tube or a sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere setup
-
Standard laboratory glassware for workup and purification
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried high-pressure tube under an inert atmosphere, add the cobalt(II) catalyst (e.g., 3 mol%).
-
Add this compound (1.0 mmol, 1.0 eq), benzyl alcohol (1.2 mmol, 1.2 eq), and potassium tert-butoxide (0.5 mmol, 0.5 eq).
-
Add anhydrous toluene (3 mL).
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 8-(benzylamino)quinazoline.
Data Presentation: Reagent Summary for Borrowing Hydrogen N-Alkylation
| Reagent | Molar Ratio/Loading | Purpose |
| Alcohol | 1.2 - 1.5 | Alkylating agent |
| Catalyst (e.g., Co(II) complex) | 1 - 5 mol% | Catalyzes hydrogen transfer |
| Base (e.g., t-BuOK) | 0.5 - 1.0 | Co-catalyst/activator |
| Solvent (e.g., Toluene) | - | Reaction medium |
Visualization: Catalytic Cycle of Borrowing Hydrogen N-Alkylation
Caption: Catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel bioactive molecules. This application note has provided three distinct and reliable protocols for achieving this transformation: classical N-alkylation with alkyl halides, versatile reductive amination, and the sustainable borrowing hydrogen approach. The choice of method will depend on the specific substrate scope, functional group tolerance, and desired environmental impact of the synthesis. By understanding the underlying principles and following the detailed procedures outlined herein, researchers can confidently and efficiently synthesize a diverse library of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. sctunisie.org [sctunisie.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Quinazolin-8-amine
Introduction: The Strategic Value of Quinazolin-8-amine in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is at the core of numerous FDA-approved drugs, particularly in oncology and cardiovascular medicine.[1][2] Derivatives of quinazoline have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5]
While extensive research has focused on functionalization at positions 2, 4, 6, and 7 of the quinazoline ring, this compound emerges as a particularly strategic, yet underexplored, starting material. Its unique substitution pattern, with a reactive amino group positioned on the benzene ring, offers distinct opportunities for novel molecular designs and the synthesis of diverse heterocyclic systems. The electronic properties of the 8-amino group can influence the reactivity of the entire quinazoline core, opening up avenues for regioselective reactions and the construction of complex, bioactive molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a versatile building block. We will delve into its chemical properties and reactivity, present detailed protocols for its functionalization, and discuss the synthesis of fused heterocyclic systems with significant therapeutic potential. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for reproducible results.
Chemical Properties and Reactivity of this compound
This compound is a crystalline solid with the molecular formula C₈H₇N₃.[6][7] The presence of the amino group at the 8-position significantly influences the electronic distribution of the quinazoline ring system. The lone pair of electrons on the nitrogen atom can participate in resonance, increasing the electron density of the benzene portion of the scaffold. This electronic effect can modulate the reactivity of the quinazoline core in electrophilic aromatic substitution reactions.
The primary amine at the 8-position is a key reactive handle, serving as a nucleophile for a variety of chemical transformations. Its reactivity allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
Key Reactive Sites:
-
8-Amino Group: The primary site for N-functionalization, including acylation, sulfonylation, alkylation, and participation in cross-coupling reactions.
-
Quinazoline Ring Nitrogens (N1 and N3): These nitrogens can act as hydrogen bond acceptors and can be protonated or alkylated under specific conditions.
-
C4 Position: Susceptible to nucleophilic substitution, especially if a good leaving group is present.
Core Synthetic Strategies: From Building Block to Bioactive Scaffold
The strategic placement of the 8-amino group allows for a multitude of synthetic transformations to generate libraries of diverse heterocycles. This section details key reaction protocols, explaining the rationale behind the chosen conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-N and C-C bonds, and they are highly applicable to the functionalization of this compound.
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[8][9][10] This reaction is ideal for synthesizing 8-(arylamino)quinazolines, a scaffold with potential kinase inhibitory activity.
Reaction Causality: The choice of a palladium catalyst and a sterically hindered phosphine ligand is crucial. The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevents the formation of undesired side products. The base is essential for the deprotonation of the amine, making it a more potent nucleophile for the palladium complex.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
While the Suzuki-Miyaura coupling is primarily used for C-C bond formation between an organoboron compound and a halide or triflate, it can be indirectly applied to this compound.[11] The amino group can be converted into a more suitable coupling partner, such as a halide via a Sandmeyer-type reaction, or a triflate. This two-step approach significantly expands the range of accessible derivatives.
Reaction Causality: The Suzuki-Miyaura reaction relies on a palladium catalyst to facilitate the transmetalation of the organic group from the boron species to the palladium center, followed by reductive elimination to form the new C-C bond. The base is crucial for the activation of the organoboron species.
Protocol 2: Two-Step Synthesis of 8-Arylquinazolines via Suzuki-Miyaura Coupling
Step 1: Conversion of this compound to 8-Bromoquinazoline (Illustrative Example)
This step would typically involve a Sandmeyer-type reaction, which requires careful handling of diazonium salts. For the purpose of this guide, we will focus on the subsequent Suzuki coupling.
Step 2: Suzuki-Miyaura Coupling of 8-Bromoquinazoline with an Arylboronic Acid
Materials:
-
8-Bromoquinazoline (from Step 1)
-
Arylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
A solvent mixture (e.g., dioxane/water or toluene/ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 8-bromoquinazoline (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in the chosen solvent system.
-
Add the base (2.0-3.0 equiv.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (2-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and add water.
-
Extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Synthesis of Fused Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which often exhibit enhanced biological activity.
The synthesis of triazolo[4,3-a]quinazolines from this compound can be envisioned through a multi-step sequence involving the conversion of the 8-amino group to a hydrazine, followed by cyclization with a one-carbon synthon. These fused systems have shown promise as antitoxoplasmosis agents.[12]
Conceptual Workflow for the Synthesis of Triazolo[4,3-a]quinazolines
Caption: Proposed synthetic pathway to Triazolo[4,3-a]quinazolines.
Pyrazolo[1,5-a]quinazolines are another class of fused heterocycles with interesting biological profiles, including anti-inflammatory activity.[13][14] Their synthesis can be approached from quinazolin-8-ylhydrazine, which is accessible from this compound.
Protocol 3: Synthesis of Pyrazolo[1,5-a]quinazolines from Quinazolin-8-ylhydrazine
Materials:
-
Quinazolin-8-ylhydrazine (prepared from this compound)
-
A suitable 1,3-dielectrophile (e.g., a β-ketoester or malondialdehyde derivative)
-
An acidic or basic catalyst (e.g., acetic acid or piperidine)
-
A high-boiling solvent (e.g., ethanol, butanol, or acetic acid)
Procedure:
-
Dissolve quinazolin-8-ylhydrazine (1.0 equiv.) and the 1,3-dielectrophile (1.1 equiv.) in the chosen solvent.
-
Add the catalyst.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
Bioactive Heterocycles Derived from this compound: A Landscape of Therapeutic Potential
The functionalization of this compound opens the door to a wide array of bioactive compounds. The strategic placement of substituents at the 8-position can significantly impact the pharmacological properties of the resulting molecules.
Kinase Inhibitors
The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[5][15] By introducing appropriate aryl or heteroaryl groups at the 8-position via cross-coupling reactions, it is possible to design novel inhibitors targeting kinases implicated in cancer and inflammatory diseases. The 8-amino group can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site.
Antimicrobial Agents
Quinazoline derivatives have been extensively studied for their antimicrobial properties.[16][17][18] Substitutions on the quinazoline ring, including at the 8-position, have been shown to modulate their activity against a range of bacterial and fungal pathogens.[3] The introduction of lipophilic or electron-withdrawing groups can enhance membrane permeability and interaction with microbial targets.
Anticancer Agents
The cytotoxic activity of quinazoline derivatives against various cancer cell lines is well-documented.[2][19][20] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase and dihydrofolate reductase.[19] The derivatives of this compound represent a promising avenue for the development of novel anticancer agents with potentially unique structure-activity relationships.
Table 1: Potential Biological Activities of this compound Derivatives
| Derivative Class | Potential Biological Activity | Key Molecular Targets |
| 8-(Arylamino)quinazolines | Kinase Inhibition, Anticancer | EGFR, Src family kinases, VEGFR |
| 8-Arylquinazolines | Anticancer, Anti-inflammatory | Topoisomerase, COX enzymes |
| Triazolo[4,3-a]quinazolines | Antimicrobial, Anticancer | Dihydrofolate reductase, Tubulin |
| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory, Kinase Inhibition | p38 MAPK, JNK |
Experimental Workflow and Data Interpretation
The development of novel bioactive compounds from this compound follows a logical workflow, from synthesis to biological evaluation.
Caption: A typical workflow for the development of bioactive compounds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocycles. Its unique reactivity, driven by the 8-amino group, provides a platform for the development of novel kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore the full potential of this promising building block.
Future research in this area should focus on expanding the library of this compound derivatives through the application of modern synthetic methodologies, including C-H activation and photoredox catalysis. Furthermore, detailed structure-activity relationship studies, guided by computational modeling, will be crucial for the optimization of lead compounds and the development of next-generation therapeutics based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Buy Quinazolin-4-amine | 15018-66-3 [smolecule.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Novel triazolo[4,3-a]quinazolinone and bis-triazolo[4,3-a:4,3'-c]quinazolines: synthesis and antitoxoplasmosis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [flore.unifi.it]
- 14. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 19. Synthesis and cytotoxic evaluation of novel quinozalinone derivatives with substituted benzimidazole in position 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Quinazolin-8-amine for Antimicrobial Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Structure in Antimicrobial Research
The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a cornerstone scaffold in medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and capacity for diverse molecular interactions have established it as a "privileged structure."[2][3] Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial effects against a wide range of pathogens.[4][5][6]
Within this versatile class, Quinazolin-8-amine and its related quinazolinone analogs serve as a particularly strategic starting point for novel antimicrobial discovery. The amine group at the 8-position provides a chemically reactive handle, perfect for synthetic elaboration. This allows for the systematic generation of compound libraries where different functionalities can be appended, enabling a thorough exploration of the chemical space and the fine-tuning of biological activity. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2, 3, 6, and 8-positions can dramatically influence the antimicrobial potency and spectrum.[7][8] For instance, the introduction of haloaniline or simple alkylamine groups at the 5-position and other moieties at the 8-position of a quinazolin-4(3H)-one core has been shown to improve antimicrobial activity.[7]
This guide provides a comprehensive framework for researchers, outlining detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as potential antimicrobial agents. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each critical step to ensure robust and reproducible outcomes.
Core Strategy: A Workflow for Discovery
The fundamental approach involves a multi-stage process that begins with chemical synthesis and progresses through a cascade of biological evaluations. This workflow is designed to efficiently identify promising lead compounds for further development.
Caption: High-level workflow from synthesis to lead identification.
Protocol 1: Synthesis and Characterization of this compound Derivatives
This protocol provides a generalized, two-step method for synthesizing Schiff base derivatives of a quinazolinone core, a common strategy for exploring SAR. The synthesis starts from 8-amino-2-phenylquinazolin-4(3H)-one, which can be prepared from the corresponding 8-nitro precursor.
A. Materials & Reagents
-
Hydrazine hydrate
-
Ethanol (Absolute)
-
Substituted aromatic aldehydes
-
Glacial Acetic Acid
-
Tin(II) chloride (SnCl₂) (for nitro reduction, an alternative to hydrazine)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel F254)
-
Column chromatography supplies (silica gel, solvents)
B. Step-by-Step Synthesis of Schiff Base Derivatives
Step 1: Synthesis of 8-amino-2-phenylquinazolin-4(3H)-one (Intermediate) This step involves the reductive cyclization of the nitro-benzoxazinone precursor.
-
Reaction Setup: In a round-bottom flask, dissolve 8-nitro-2-phenyl-4H-benzo[d][1][9]oxazin-4-one (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (3-4 equivalents) to the solution. Causality Note: Hydrazine hydrate acts as both a nucleophile to open the oxazinone ring and a reducing agent for the nitro group. The ethanolic medium is suitable for refluxing temperatures and solubility of the reactants.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a mobile phase of 8:2 ethyl acetate:petroleum ether). The disappearance of the starting material spot indicates completion.
-
Work-up: After cooling to room temperature, a solid precipitate of the amino-quinazolinone intermediate should form. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Purity Check: Assess the purity of the intermediate via melting point and TLC. If necessary, recrystallize from ethanol to achieve high purity for the next step.
Step 2: Synthesis of 8-((Substituted-benzylidene)amino)-2-phenylquinazolin-4(3H)-one (Final Product) This is a classic Schiff base condensation reaction.
-
Reaction Setup: Dissolve the 8-amino-2-phenylquinazolin-4(3H)-one intermediate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.1 equivalents). Causality Note: A slight excess of the aldehyde ensures the complete consumption of the limiting amino-intermediate. Glacial acetic acid acts as both a solvent and an acid catalyst to facilitate the dehydration step of imine formation.
-
Reflux: Reflux the mixture for 6-8 hours. Again, monitor the reaction via TLC.
-
Isolation: Cool the reaction mixture and pour it slowly into a beaker of crushed ice with stirring. The Schiff base product will precipitate out.
-
Purification: Filter the crude product, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol. Dry the product. For higher purity, perform column chromatography or recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.[10]
-
Characterization: Confirm the structure of the final, purified compounds using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 2: In Vitro Antimicrobial Efficacy Evaluation (MIC)
The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[11] This protocol is based on CLSI guidelines.
A. Materials & Reagents
-
Synthesized Quinazoline Derivatives
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium (buffered with MOPS) for fungi[11]
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
B. Step-by-Step MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Prepare Compound Stock Solution: Dissolve the purified quinazoline derivative in sterile DMSO to a high concentration (e.g., 10 mg/mL). Trustworthiness Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay should not exceed 1% v/v to avoid solvent-induced toxicity to the microbes.
-
Prepare Microbial Inoculum:
-
From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test microorganism.
-
Transfer them into a tube of sterile saline.
-
Vortex and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11] Expertise Note: Standardizing the inoculum is the most critical step for reproducibility. An inoculum that is too dense or too sparse will lead to falsely high or low MICs, respectively.
-
Within 15 minutes, dilute this standardized suspension in the appropriate sterile broth (CAMHB or RPMI) to achieve a final target concentration of ~5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Perform Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.
-
This leaves column 11 as the growth control (broth only, no drug) and column 12 as the sterility control (broth only, no drug, no inoculum).
-
-
Inoculate the Plate: Add 100 µL of the prepared microbial inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C.
-
Bacteria: 16-20 hours.
-
Yeasts (Candida): 24-48 hours.[11]
-
-
Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Self-Validation Check: The sterility control (column 12) must be clear, and the growth control (column 11) must show distinct turbidity. If not, the assay is invalid.
Protocol 3: Determination of Bactericidal/Fungicidal Activity (MBC/MFC)
This protocol determines if a compound is static (inhibits growth) or cidal (kills the organism).
-
Procedure: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).
-
Subculture: Spot the aliquot onto a fresh, drug-free agar plate.
-
Incubation: Incubate the agar plate at 35°C for 18-24 hours (or longer for fungi).
-
Reading the MBC/MFC: The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often identified as the lowest concentration spot showing no more than a few colonies.
Data Interpretation and Structure-Activity Relationship (SAR)
Systematically tabulate the MIC data to identify trends. This analysis is the cornerstone of rational drug design, allowing for the optimization of the quinazoline scaffold.[8][12]
Table 1: Illustrative Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-Group (at position 8-imino) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| QZ-01 | Phenyl | 32 | 64 | >128 |
| QZ-02 | 4-Chlorophenyl | 8 | 16 | 64 |
| QZ-03 | 4-Nitrophenyl | 4 | 8 | 32 |
| QZ-04 | 4-Methoxyphenyl | 64 | 128 | >128 |
| Cipro | (Standard Control) | 0.5 | 0.25 | N/A |
| Flucon. | (Standard Control) | N/A | N/A | 2 |
SAR Insights from Illustrative Data:
-
Electronic Effects: Comparing QZ-01 (unsubstituted) with QZ-02 (electron-withdrawing Cl) and QZ-03 (strongly electron-withdrawing NO₂) suggests that electron-withdrawing groups on the phenyl ring enhance antibacterial and antifungal activity.[13]
-
Steric/Electronic Effects: The electron-donating methoxy group in QZ-04 appears to be detrimental to activity compared to the unsubstituted analog QZ-01 .
-
Spectrum: The compounds show greater potency against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), a common observation possibly due to the outer membrane barrier in Gram-negative organisms.
These initial findings would guide the next round of synthesis. For example, one might explore other halogen substitutions (F, Br) or different electron-withdrawing groups at various positions on the phenyl ring to optimize potency.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]
- 4. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Quinazolin-8-amine: A Privileged Scaffold in Modern Pharmaceutical Synthesis
Abstract
The quinazoline core is a foundational structural motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Among its many derivatives, Quinazolin-8-amine emerges as a particularly valuable intermediate, providing a strategic nitrogen handle for the construction of complex, biologically active molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in drug discovery.[1][4] Its planarity and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets. This has led to the development of numerous FDA-approved drugs for treating a variety of conditions, including cancer and hypertension.[3][4] this compound, with its reactive primary amine at the C8 position, offers a versatile anchor point for introducing diverse functionalities, thereby enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[5]
Core Synthesis of this compound
While various methods exist for the synthesis of the quinazoline core, a common and reliable approach involves the cyclization of appropriately substituted anthranilic acid derivatives.[6][7][8] The strategic placement of the amino group at the 8-position often requires a multi-step synthesis starting from commercially available precursors.
A representative synthetic workflow for accessing the this compound core is depicted below. The rationale behind this pathway lies in the controlled introduction of the nitrogen functionality at the desired position prior to the pyrimidine ring formation, which is often more efficient than direct amination of a pre-formed quinazoline ring.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of Quinazolin-8-amine for Advanced Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinazolin-8-amine is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules and approved therapeutics.[1][2][3][4] Its strategic functionalization is a cornerstone of medicinal chemistry campaigns aimed at modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key experimental protocols for the selective functionalization of the this compound core, focusing on reactions targeting the exocyclic amine (N-functionalization) and the quinazoline ring system (C-functionalization). We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in the synthesis of novel quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline nucleus is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. This scaffold is of immense interest in pharmaceutical chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][5] Modifications at various positions of the quinazoline ring are a fundamental approach for developing novel therapeutic agents.[1] this compound, with its reactive primary amino group, serves as a versatile starting point for generating diverse chemical libraries. The amino group can be readily derivatized or can act as a directing group for functionalizing the carbocyclic ring.
This document outlines robust and reproducible protocols for several key transformations: N-Acylation, N-Alkylation, and Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are instrumental in modern synthetic organic chemistry.[6][7]
Strategic Approach to Functionalization
Choosing the correct functionalization strategy depends on the desired final compound. The exocyclic amino group at the C8 position is a potent nucleophile and a site for straightforward derivatization. Alternatively, for modifications to the quinazoline core itself, palladium-catalyzed cross-coupling reactions are the methods of choice, typically starting from a halogenated quinazoline precursor.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocols: High-Throughput Screening of Quinazolin-8-Amine Derivatives for Kinase Inhibitor Discovery
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[1][2][3] Quinazolin-8-amine derivatives, a specific subset of this class, have shown significant promise for interacting with the ATP-binding pocket of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinases (PI3Ks).[1][4][5][6] Identifying novel, potent, and selective inhibitors from large compound libraries requires robust and efficient high-throughput screening (HTS) methodologies. This guide provides a comprehensive framework for the design, execution, and analysis of an HTS campaign targeting kinase inhibition by this compound derivatives. We detail a primary biochemical assay based on ATP depletion, followed by orthogonal confirmation and cell-based secondary assays, ensuring a rigorous and self-validating hit identification and validation workflow.
The Scientific Rationale: Targeting Protein Kinases with Quinazoline Scaffolds
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinazoline core has proven to be an exceptional scaffold for designing kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1][8]
The general mechanism involves the competitive inhibition of ATP binding, thereby preventing substrate phosphorylation and blocking downstream signaling. This direct, target-based approach is well-suited for biochemical HTS.
HTS Campaign Strategy: From Primary Screen to Validated Hit
A successful HTS campaign is a multi-stage process designed to minimize false positives and negatives while efficiently identifying promising lead compounds. The choice of assay technology is paramount and should be guided by robustness, scalability, and relevance to the target biology.[9][10] We propose a tiered approach: a highly sensitive biochemical primary screen, followed by an orthogonal biochemical assay and a physiologically relevant cell-based assay for hit validation.
Assay Selection: Biochemical vs. Cell-Based
-
Biochemical Assays: These assays use purified components (enzyme, substrate, ATP) and directly measure the inhibitor's effect on the target kinase.[11]
-
Advantages: High sensitivity, low variability, direct measurement of target engagement, and fewer compound interference issues compared to cell-based assays.
-
Chosen Primary Assay: An ATP-depletion luminescence assay. This format measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[12] Active inhibitors will prevent ATP consumption, resulting in a high luminescence signal. This method is highly sensitive, robust, and amenable to HTS automation.[13][14][15][16]
-
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing insights into cell permeability, off-target effects, and cytotoxicity.[11][17][18]
-
Advantages: Higher physiological relevance, simultaneous assessment of compound efficacy and toxicity.[11]
-
Chosen Secondary Assay: A cell viability assay using a cancer cell line that overexpresses the target kinase (e.g., A549 cells for EGFR).[4] This confirms that the biochemical inhibition translates into a desired cellular phenotype (e.g., reduced proliferation).
-
Assay Quality Control: The Foundation of Trustworthy Data
To ensure the reliability of HTS data, rigorous quality control is non-negotiable.[19] Each assay plate must include controls to calculate key performance metrics.
-
Positive Control (Max Signal): Reaction with a known, potent inhibitor of the target kinase (or no enzyme).
-
Negative Control (Min Signal): Reaction with no inhibitor (DMSO vehicle only).
-
Z'-Factor: This metric is the gold standard for HTS assay quality, reflecting both the dynamic range and data variation.[20][21]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation: An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[20]
-
-
Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay.
-
Formula: S/B = Mean_pos / Mean_neg
-
Protocol: Primary HTS for Kinase Inhibitors
This protocol describes a generic, miniaturized (384-well format) biochemical screen using a luminescence-based ATP detection assay.
Materials & Reagents
-
Target Kinase: Purified, recombinant (e.g., EGFR, PI3Kα).
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: Adenosine triphosphate.
-
Luminescence ATP Detection Reagent: (e.g., Kinase-Glo®, Steady-ATP™).[13]
-
Automated Liquid Handlers & Plate Reader: Capable of luminescence detection.
Experimental Workflow
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. revvity.com [revvity.com]
- 15. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. marinbio.com [marinbio.com]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. High-throughput screening - Wikipedia [en.wikipedia.org]
- 20. eu-openscreen.eu [eu-openscreen.eu]
- 21. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Quinazolin-8-amine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Quinazolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize the yield of your this compound synthesis.
I. Overview of this compound Synthesis
This compound is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis typically involves the cyclization of an appropriately substituted anthranilic acid derivative or a related precursor. While several synthetic routes exist, achieving high yields can be challenging due to potential side reactions, purification difficulties, and sensitivity to reaction conditions. This guide will focus on troubleshooting common issues encountered during the synthesis, drawing upon established chemical principles and state-of-the-art optimization strategies.
A plausible synthetic approach involves the reaction of 2-amino-3-nitrobenzonitrile with a suitable one-carbon source, followed by reduction of the nitro group to the corresponding amine. The choice of reagents and reaction conditions at each step is critical for maximizing the yield and purity of the final product.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most likely causes?
A1: Low yields in quinazoline synthesis can stem from several factors throughout the synthetic sequence. Key areas to investigate include:
-
Incomplete Cyclization: The core quinazoline ring formation might be inefficient. This can be due to suboptimal temperature, reaction time, or the choice of catalyst and solvent. For instance, some cyclization reactions require high temperatures to proceed efficiently.[1][2] Gradually increasing the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or LC-MS can help determine the optimal condition.[1]
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can include dimers, polymers, or products from undesired reaction pathways. For example, the presence of bifunctional starting materials can lead to the formation of dimers.[1]
-
Degradation of Starting Materials or Product: Quinazoline derivatives can be sensitive to harsh reaction conditions. High temperatures or prolonged exposure to acidic or basic conditions during work-up can lead to decomposition.[1]
-
Purification Losses: Significant loss of product can occur during purification steps, especially if the product has high solubility in the wash solvents or if it adheres strongly to the chromatography stationary phase.
Q2: I am observing the formation of a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: Tar formation is often a result of polymerization or decomposition of starting materials or intermediates, particularly at elevated temperatures.[1] To mitigate this:
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions leading to tar formation.[1] Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Use an Inert Atmosphere: Oxidation of starting materials or intermediates can contribute to the formation of colored impurities and tar. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent this.[1]
-
Control Reactant Concentration: High concentrations of reactants can increase the likelihood of intermolecular side reactions that lead to polymers.[1] Performing the reaction at a lower concentration (higher dilution) may be beneficial.[1]
-
Prompt Work-up: Once the reaction is complete, it's crucial to proceed with the work-up promptly to avoid prolonged exposure of the product to the reaction conditions.
Q3: The final product is difficult to purify. What are some effective purification strategies for this compound?
A3: Purification of polar, nitrogen-containing heterocycles like this compound can be challenging. Here are some strategies:
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Acid-Base Extraction: Exploiting the basicity of the amine group, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
Preparative TLC or HPLC: For small-scale purifications or when other methods fail, preparative thin-layer chromatography or high-performance liquid chromatography can be used.
Troubleshooting Specific Synthetic Steps
Q4: During the cyclization step to form the quinazoline ring, I am getting a mixture of products. How can I improve the selectivity?
A4: The formation of multiple products during cyclization often points to issues with regioselectivity or competing reaction pathways.
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. In some cases, polar solvents favor the formation of the desired quinazoline, while non-polar solvents may lead to other heterocyclic systems like benzimidazoles.[2] Experimenting with solvents of varying polarity, such as DMF, DMSO, toluene, or dioxane, is recommended.[1][2]
-
Choice of Base: The strength and type of base used can impact the selectivity of the reaction.[2] If a weak base is not effective, a stronger base might be necessary to drive the desired cyclization. Both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DABCO) can be employed, and the optimal choice will depend on the specific reaction.[2]
-
Protecting Groups: If there are other reactive functional groups in your starting materials, consider using protecting groups to prevent them from participating in unwanted side reactions.
Q5: The reduction of the nitro group to an amine is not going to completion. What can I do to improve the conversion?
A5: Incomplete reduction of a nitro group is a common issue. Here are some troubleshooting steps:
-
Catalyst Activity: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. The catalyst can be deactivated by impurities in the starting material or solvent.
-
Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can often drive the reaction to completion.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Gentle heating may also be required, but be cautious of potential side reactions at higher temperatures.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider other reducing agents such as tin(II) chloride (SnCl₂) in HCl, iron powder in acetic acid, or sodium dithionite.
III. Experimental Protocols & Data
Optimized Synthesis Protocol for a this compound Precursor
This protocol outlines a general procedure for the synthesis of a key intermediate. Note: This is a representative protocol and may require optimization for specific substrates.
Synthesis using DABCO as a Base and DMSO as a Solvent [2]
-
To a solution of the starting 2-aminobenzonitrile derivative (1.0 eq) in anhydrous DMSO, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq).[2]
-
Add the appropriate electrophile (e.g., an aldehyde or orthoester) (1.1 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 8-12 hours, monitoring the progress by TLC.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[2]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.[2]
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the potential effects of key reaction parameters on the yield of quinazoline synthesis. This is a generalized guide, and optimal conditions will be substrate-dependent.
| Parameter | Condition | Potential Impact on Yield | Rationale |
| Temperature | Too Low | Low Yield | Insufficient energy to overcome the activation barrier.[1] |
| Too High | Low Yield | Decomposition of starting materials or product; increased side reactions.[1] | |
| Solvent | Non-Polar | Low Yield / Byproducts | May favor undesired reaction pathways (e.g., benzimidazole formation).[2] |
| Polar Aprotic (DMF, DMSO) | High Yield | Can favor the desired C-N bond formation for quinazoline synthesis.[2] | |
| Base | Too Weak | Low Yield | Incomplete deprotonation of starting materials, leading to an incomplete reaction.[2] |
| Appropriate Strength | High Yield | Efficiently promotes the necessary deprotonation and cyclization steps.[2] | |
| Atmosphere | Air | Low Yield | Potential for oxidation of the quinazoline nitrogen or other sensitive functional groups.[1] |
| Inert (N₂, Ar) | High Yield | Prevents oxidative side reactions, leading to a purer product.[1] |
IV. Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A flowchart for troubleshooting low yield in synthesis.
Generalized Reaction Mechanism
This diagram outlines a generalized mechanism for the formation of a quinazoline ring from a 2-aminobenzonitrile precursor.
Caption: Generalized mechanism for quinazoline synthesis.
V. References
References
Technical Support Center: Quinazolin-8-amine Synthesis
Answering the call of complex synthetic challenges, the following technical guide is designed to serve as a dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of Quinazolin-8-amine. As a Senior Application Scientist, my aim is to provide not just protocols, but a foundational understanding of the principles behind them, empowering you to troubleshoot and optimize your purification strategies effectively.
Welcome to the troubleshooting and purification guide for this compound. This resource is structured in a question-and-answer format to directly address the common and complex purity challenges encountered during and after synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level, common queries regarding the purification of this compound.
Q1: My initial purity check (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What are the most likely impurities?
A1: The identity of impurities is intrinsically linked to your synthetic route. However, for most common syntheses of the quinazoline scaffold, impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include derivatives of anthranilic acid, 2-aminobenzonitriles, or 2-aminobenzaldehydes.[1][2] These are often highly polar.
-
Side-Reaction Products: A frequent byproduct is the corresponding quinazolinone , formed by oxidation at the C4 position of the quinazoline ring.[3] This is especially common in reactions run at high temperatures or with prolonged exposure to air. Another potential side-product, particularly in Friedländer-type syntheses, can be quinoline derivatives.[3]
-
Catalyst and Reagent Residues: If you are employing a metal-mediated synthesis, residual palladium, copper, or zinc catalysts can contaminate your product.[4] Inorganic salts from work-up procedures are also common.
Q2: I've attempted recrystallization, but the purity hasn't significantly improved. What am I doing wrong?
A2: Ineffective recrystallization is usually due to an inappropriate solvent choice or technique. For a successful recrystallization:
-
Solubility is Key: The ideal solvent should dissolve your this compound product poorly at room temperature but very well at elevated temperatures. Conversely, the impurities should either be highly soluble at all temperatures (staying in the mother liquor) or largely insoluble (allowing for hot filtration).
-
Solvent Screening: Do not rely on a single solvent. Screen a panel of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A common and effective solvent for quinazolinamine derivatives is ethanol.[5]
-
Technique Matters: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will reduce your recovery yield. Allow the solution to cool slowly to promote the formation of large, pure crystals. A rapid crash-out often traps impurities.
Q3: What is the most robust method for achieving >99% purity for downstream applications?
A3: For achieving high purity, a multi-step approach is often necessary. The gold standard is typically a combination of column chromatography followed by recrystallization .
-
Column Chromatography: This is the most powerful technique for separating compounds with different polarities. Silica gel flash chromatography can effectively remove most starting materials and byproducts.[5]
-
Final Polishing by Recrystallization: After chromatography, a final recrystallization step will remove any minor, co-eluting impurities and residual chromatography solvent, yielding a highly pure, crystalline solid.[6] The purity should always be confirmed by a quantitative method like HPLC.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental observations.
Issue 1: Persistent Starting Material Contamination
Q: My ¹H NMR spectrum clearly shows peaks corresponding to my 2-aminobenzonitrile (or other anthranilic acid derivative) starting material. How can I remove it?
A: Unreacted amino-aromatic starting materials are typically more polar than the final quinazoline product due to the primary amine group. This polarity difference is the key to their separation.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[3]
-
Poor Solubility: If a reactant has poor solubility in the reaction solvent, its effective concentration is lowered, leading to an incomplete reaction.[3]
Solutions:
-
Acid Wash (Liquid-Liquid Extraction):
-
Principle: The basic amine group of the starting material can be protonated with a dilute acid (e.g., 1M HCl), forming a water-soluble salt. The less basic quinazoline product may remain in the organic layer.
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer to a separatory funnel and wash with 1M HCl (aq).
-
Separate the layers. Repeat the acid wash if necessary.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analyze the purity via TLC or HPLC.
-
-
-
Silica Gel Column Chromatography:
-
Principle: The higher polarity of the starting material will cause it to adhere more strongly to the silica gel, resulting in a lower Rf value and later elution from the column compared to the desired product.
-
Protocol: A detailed protocol is provided in the "Protocols" section below.
-
Issue 2: Presence of Quinazolinone Impurity
Q: My mass spectrometry results show a peak with a mass of (M+16)+ relative to my product, suggesting oxidation. How do I remove the quinazolinone byproduct?
A: The quinazolinone byproduct is often close in polarity to the desired this compound, making separation challenging.
Root Cause Analysis:
-
Oxidation: The C4 position of the quinazoline ring is susceptible to oxidation, especially under high heat in the presence of air (oxygen).[3] Some oxidative coupling reactions may inherently produce this as a side product.
Solutions:
-
Optimized Column Chromatography:
-
Principle: A slight difference in polarity can be exploited with a carefully chosen solvent system and a shallow elution gradient. The quinazolinone is typically slightly more polar than the corresponding quinazoline.
-
Strategy:
-
Use a less polar solvent system than you might initially choose (e.g., Hexane/Ethyl Acetate or Toluene/Acetone).
-
Employ a very shallow gradient (e.g., increasing the polar solvent by 1-2% increments) to maximize the separation between the two spots on the column.
-
Monitor fractions carefully by TLC.
-
-
-
Preventative Measures for Future Syntheses:
-
Principle: Preventing the formation of the impurity is the most efficient strategy.
-
Protocol: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, especially if high temperatures are required.[3]
-
Table 1: Common Impurities & Recommended Purification Strategies
| Impurity Type | Likely Source | Identification Method | Primary Purification Method | Secondary Method |
| Unreacted Amino-Aromatics | Incomplete Reaction | ¹H NMR, TLC, LC-MS | Acid Wash (LLE) | Column Chromatography |
| Quinazolinone | Oxidation of Product | LC-MS (M+16 peak) | Column Chromatography (shallow gradient) | Recrystallization |
| Residual Metal Catalyst (Pd, Cu) | Metal-Catalyzed Synthesis | ICP-MS, AAS | Filtration through Celite®/Silica Plug | Treatment with a metal scavenger |
| Inorganic Salts | Aqueous Work-up | ¹H NMR (absence of peaks), Ash Test | Dissolve in Organic Solvent & Filter | Recrystallization |
Part 3: Key Protocols & Visual Workflows
Protocol 1: High-Resolution Flash Column Chromatography
Objective: To separate this compound from less polar byproducts and more polar starting materials.
Step-by-Step Methodology:
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35 and shows clear separation from impurities.
-
Column Packing: Dry-pack the column with silica gel. Wet the silica with your initial, least polar solvent mixture.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the product). Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually and slowly increase the polarity (the "gradient"). For difficult separations, a step-gradient is often effective.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Pooling & Concentration: Combine the pure fractions (those showing only the product spot on TLC) and remove the solvent using a rotary evaporator.
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for identifying and resolving purity issues with synthesized this compound.
Caption: Troubleshooting workflow for this compound purification.
Table 2: Example Solvent Systems for Chromatography
The following are starting points for developing a separation method on silica gel. Ratios should be optimized based on TLC analysis.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating less polar impurities. |
| Dichloromethane : Methanol (99:1 to 9:1) | Medium to High | Effective for more polar compounds and impurities. |
| Toluene : Acetone (9:1 to 7:3) | Medium (Aprotic) | Can provide different selectivity compared to acetate/alcohol systems. |
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Quinazolin-8-amine Derivatives
Welcome to the Technical Support Center for the synthesis of Quinazolin-8-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and answer frequently asked questions encountered during the synthesis of this important class of compounds. The presence of the 8-amino group introduces unique challenges that require careful consideration of reaction conditions and synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound derivatives, providing insights into the underlying chemical principles.
Q1: What are the primary challenges introduced by the 8-amino group in quinazoline synthesis?
The 8-amino group significantly influences the synthesis of the quinazoline core due to its electronic and nucleophilic nature. Key challenges include:
-
Altered Reactivity: The electron-donating nature of the amino group can activate the benzene ring, potentially leading to unwanted side reactions such as over-amination or polymerization, especially under harsh reaction conditions.
-
Competing Nucleophilicity: The 8-amino group can act as a competing nucleophile, leading to the formation of undesired regioisomers or dimeric byproducts.
-
Oxidation Sensitivity: The amino group can be susceptible to oxidation, which can result in the formation of colored impurities that are often difficult to remove.
-
Purification Difficulties: The basic nature of the 8-amino group can complicate purification by standard silica gel chromatography, often leading to product tailing and poor separation.[1]
Q2: Which classical synthetic routes are suitable for this compound derivatives, and what are the potential pitfalls?
While classical methods like the Niementowski and Friedländer syntheses can be adapted, the 8-amino group necessitates modifications:
-
Niementowski Reaction: This reaction involves the condensation of an anthranilic acid derivative with an amide.[2] For an 8-aminoquinazoline, a 3-aminoanthranilic acid derivative would be a logical precursor. However, the presence of two amino groups can lead to competitive acylation and cyclization, resulting in a mixture of products. Protecting the 8-amino group may be a necessary strategy.
-
Friedländer Synthesis: This method condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[3][4] When starting with a 2,3-diaminobenzaldehyde or ketone, regioselectivity of the initial condensation can be an issue. The reaction mechanism involves an initial aldol-type condensation or Schiff base formation, and the electronic effects of the 8-amino group can influence the preferred reaction pathway.[3]
Q3: Are there modern synthetic methods that are more amenable to the synthesis of this compound derivatives?
Yes, several modern synthetic strategies offer milder conditions and greater functional group tolerance, which can be advantageous:
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions can be employed to construct the quinazoline ring system.[5][6][7] These methods often proceed under milder conditions, reducing the likelihood of side reactions associated with the 8-amino group.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free or reduced solvent conditions.[5] This can minimize thermal degradation and side product formation.
-
Multi-Component Reactions: One-pot, multi-component reactions offer an efficient approach to building molecular complexity quickly and can be optimized to favor the formation of the desired this compound derivative.[8]
Q4: How can I effectively purify this compound derivatives?
Purification can be challenging due to the basicity of the amino group. Consider the following approaches:
-
Acid-Base Extraction: Utilize the basicity of the 8-amino group to your advantage. The product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer.[9] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Amine-Functionalized Silica Gel: For chromatographic purification, consider using an amine-functionalized stationary phase to minimize the interaction between the basic product and acidic silanol groups on standard silica gel, thereby reducing tailing and improving separation.[1]
-
Recrystallization: If a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. Careful solvent screening is crucial.
-
Boc-Protection: In cases of severe purification challenges, protecting the 8-amino group with a Boc-group can render the molecule less polar and less basic, facilitating purification on standard silica gel. The Boc-group can then be removed under acidic conditions.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound derivatives.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Poor Reactant Quality: Impurities in starting materials can inhibit the reaction. 2. Suboptimal Reaction Temperature: The reaction may require specific thermal conditions to proceed efficiently.[10][11] 3. Incorrect Solvent Polarity: Solvent can significantly influence reaction pathways and yields.[10] 4. Inactivated Catalyst: For catalyzed reactions, the catalyst may be poisoned or inactive. | 1. Verify Starting Material Purity: Use analytical techniques like NMR or melting point to confirm the purity of your starting materials. Recrystallize or distill if necessary. 2. Optimize Temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) in small-scale trials to find the optimal condition.[10] 3. Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile) to identify the one that provides the best yield.[10] 4. Use Fresh Catalyst: For catalyzed reactions, use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and free of potential inhibitors. |
| Formation of Multiple Products/Isomers | 1. Competing Reactions: The 8-amino group can participate in side reactions. 2. Lack of Regioselectivity: In classical syntheses, the initial condensation may occur at multiple sites. 3. Dimerization/Polymerization: The presence of multiple reactive amino groups can lead to self-condensation. | 1. Protection Strategy: Consider protecting the 8-amino group with a suitable protecting group (e.g., Boc) to prevent its participation in unwanted reactions. 2. Milder Reaction Conditions: Employ milder catalysts and lower reaction temperatures to improve selectivity.[12] 3. Modify Synthetic Route: Explore alternative synthetic routes that offer better control over regioselectivity, such as those employing pre-functionalized precursors. |
| Dark-Colored Reaction Mixture/Product | 1. Oxidation of the Amino Group: The 8-amino group is susceptible to air oxidation, especially at elevated temperatures. 2. Decomposition: Harsh reaction conditions can lead to the decomposition of starting materials or the product. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 3. Lower Reaction Temperature: If possible, lower the reaction temperature to reduce thermal decomposition.[11] |
| Difficult Purification | 1. Product Tailing on Silica Gel: The basic 8-amino group interacts strongly with acidic silica gel.[1] 2. Co-elution with Starting Materials: Similar polarities of the product and unreacted starting materials can make separation challenging. 3. Formation of Tars: High-molecular-weight byproducts can complicate purification. | 1. Use Amine-Modified Silica or Add Amine to Eluent: Employ an amine-functionalized silica column or add a small amount of a volatile amine (e.g., triethylamine) to the mobile phase to improve peak shape.[1] 2. Optimize Chromatographic Conditions: Experiment with different solvent systems and gradients to improve separation. 3. Acid-Base Workup: Perform an acid wash to remove unreacted basic starting materials before chromatography.[9] 4. Recrystallization: Attempt recrystallization to remove impurities, including tars. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Synthesis of a 4,8-Diaminoquinazoline Derivative
This protocol outlines a general approach for the synthesis of a 4,8-diaminoquinazoline derivative via nucleophilic aromatic substitution, a common strategy for introducing amine functionalities.
Step 1: Synthesis of 4-Chloro-8-nitroquinazoline
-
To a solution of 8-nitroquinazolin-4(3H)-one in phosphorus oxychloride, add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-chloro-8-nitroquinazoline.
Step 2: Nucleophilic Aromatic Substitution with an Amine
-
Dissolve 4-chloro-8-nitroquinazoline and an excess of the desired amine in a suitable solvent such as isopropanol or DMF.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-amino-8-nitroquinazoline derivative.
Step 3: Reduction of the Nitro Group
-
Dissolve the 4-amino-8-nitroquinazoline derivative in a suitable solvent like ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using Pd/C.
-
For SnCl₂ reduction, heat the mixture to reflux. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, perform an appropriate workup to remove the reducing agent and isolate the crude this compound derivative.
-
Purify the final product by column chromatography or recrystallization.
Diagrams
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Diagram 2: Influence of the 8-Amino Group in Electrophilic Aromatic Substitution
Caption: The electronic effect of the 8-amino group.
References
- 1. biotage.com [biotage.com]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Quinazolin-8-amine
Welcome to the technical support center for the scalable synthesis of Quinazolin-8-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols based on established chemical principles to ensure a successful and scalable synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic considerations for selecting a scalable synthetic route to this compound?
When moving from bench-scale to a scalable synthesis, the criteria for route selection shift significantly. Key considerations include:
-
Cost and Availability of Starting Materials: For this compound, a common precursor is a 2-amino-3-nitro-substituted benzene derivative, which requires reduction of the nitro group and cyclization. The cost and sourcing of these starting materials on a large scale are paramount.
-
Reaction Efficiency and Atom Economy: Routes that minimize steps and maximize atom economy are preferred. One-pot or tandem reactions are highly desirable as they reduce the need for intermediate isolations, saving time and resources.[1][2]
-
Process Safety: Exothermic reactions, the use of hazardous reagents (e.g., azides, certain organometallics), or the generation of toxic byproducts must be carefully managed or designed out of the process.
-
Purification and Isolation: The final product must be easily purified. Routes that yield crystalline products and minimize the formation of isomeric or difficult-to-separate impurities are superior for large-scale production.
-
Environmental Impact: The choice of solvents, reagents, and the amount of waste generated are critical factors. Modern synthetic approaches favor greener solvents and catalytic methods over stoichiometric reagents.[3]
Q2: My reaction yield is consistently low. What are the most common culprits in quinazoline synthesis?
Low yields are a frequent challenge and can often be traced back to several factors related to reaction conditions.[4]
-
Incomplete Reaction: The cyclization step to form the quinazoline ring can be sluggish. Ensure sufficient reaction time and temperature. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal endpoint.
-
Side Reactions: The formation of byproducts is a major cause of low yields. For instance, depending on the chosen route, side reactions like the formation of benzimidazoles can compete with the desired quinazoline synthesis, particularly influenced by solvent polarity.[4]
-
Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent. A design of experiments (DoE) approach can be valuable for optimizing stoichiometry.
-
Poor Solubility: Reactants must be sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent system may be required.[4]
Q3: I'm struggling with impurities in my final product. What are the likely side-products and how can I mitigate them?
Impurity profiles can be complex. Common impurities in the synthesis of amino-quinazolines include unreacted starting materials, over-reacted products (e.g., di-substituted derivatives), and isomers.
-
Starting Materials: The presence of unreacted 2-amino-3-nitro or 2,3-diamino precursors is common. This often points to insufficient reaction time, temperature, or inefficient mixing on a larger scale.
-
Isomeric Impurities: Depending on the precursors, the formation of isomeric quinazolines can occur. Careful selection of starting materials with appropriate protecting groups can direct the regioselectivity of the cyclization.
-
Degradation Products: Quinazoline derivatives can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures. Ensure that work-up and purification conditions are as mild as possible.
Mitigation Strategy: A robust purification strategy is essential. Recrystallization is often the most effective and scalable method for removing minor impurities. If chromatography is necessary, optimizing the solvent system for good separation on a small scale before scaling up is critical.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scalable synthesis of this compound.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield | 1. Inefficient Cyclization | Increase reaction temperature in controlled increments. Screen different catalysts (e.g., Lewis acids, Brønsted acids) to facilitate ring closure.[5][6] | The cyclodehydration step often has a high activation energy. Catalysts can provide a lower energy pathway. |
| 2. Competing Side Reactions | Change the solvent. Polar aprotic solvents like DMSO or DMF often favor quinazoline formation over benzimidazole byproducts.[4] | Solvent polarity can stabilize different transition states, thereby directing the reaction pathway. | |
| 3. Reagent Degradation | Ensure reagents are pure and dry. If using a strong base, add it slowly at a controlled temperature to avoid degradation of sensitive functional groups. | Many reagents, especially organometallics or strong bases, can be sensitive to moisture or air, leading to decomposition and reduced effective concentration. | |
| Poor Purity | 1. Isomer Formation | Re-evaluate the synthetic route to ensure regioselectivity. The use of directing or protecting groups on the starting materials may be necessary. | Strategic use of protecting groups can block reactive sites, preventing the formation of undesired isomers. |
| 2. Residual Catalyst | Select a catalyst that is easily removed (e.g., a solid-supported catalyst) or implement a specific work-up step to quench and remove the catalyst (e.g., an aqueous wash for acid/base catalysts). | Residual metal catalysts can interfere with downstream applications and are often toxic. | |
| 3. Inefficient Purification | Develop a robust recrystallization protocol. Screen various solvent/anti-solvent systems to find conditions that provide high recovery and purity. | A well-designed recrystallization leverages differences in solubility between the product and impurities at different temperatures for effective purification. | |
| Scalability Issues | 1. Poor Heat Transfer | Use a jacketed reactor with controlled heating and cooling. For highly exothermic steps, consider semi-batch or continuous flow processing. | In large reactors, inefficient heat transfer can lead to localized hot spots, causing side reactions and degradation. |
| 2. Inefficient Mixing | Use an appropriate impeller and agitation speed for the reactor volume and viscosity of the reaction mixture. | Homogeneous mixing is crucial for ensuring consistent reaction rates and preventing localized excesses of reagents. | |
| 3. Difficult Product Isolation | If filtration is slow, evaluate the crystal morphology. Changes in crystallization conditions (e.g., cooling rate) can improve particle size and filterability. | Small or needle-like crystals can clog filter media. Controlling crystallization can produce larger, more easily filtered particles. |
Visualizing the Process
General Synthetic Workflow
A common and scalable approach to this compound involves the reductive cyclization of a 2-amino-3-nitrobenzaldehyde derivative. The following diagram illustrates this general workflow.
Caption: General workflow for the scalable synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocol: Scalable One-Pot Synthesis of this compound
This protocol is a representative example based on the Friedländer synthesis, adapted for scalability by using an in-situ reduction of a nitro-group precursor.[5][7][8]
Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reduction of nitroarenes can be exothermic and should be monitored carefully.
Materials:
-
2-Amino-3-nitrobenzaldehyde
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Formamide
-
Ethanol
-
Activated Carbon
-
Water (deionized)
Procedure:
-
Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-Amino-3-nitrobenzaldehyde (50 g, 0.30 mol) and ethanol (250 mL). Stir to form a suspension.
-
Initiation of Reduction: Add glacial acetic acid (150 mL) to the suspension. Begin stirring and heat the mixture to 40-50 °C.
-
Addition of Reducing Agent: Add iron powder (100 g, 1.79 mol) portion-wise over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 70 °C by controlling the rate of addition and using a water bath for cooling if necessary.
-
In-situ Condensation: After the iron addition is complete, continue stirring at 70 °C for 1 hour to ensure complete reduction of the nitro group. The color of the reaction mixture should change from yellow/orange to dark brown/black.
-
Cyclization: Add formamide (150 mL, 3.75 mol) to the reaction mixture. Increase the temperature and heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate diamine is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a dark, oily residue.
-
Add water (500 mL) to the residue and adjust the pH to 9-10 with a concentrated aqueous ammonia solution. A solid precipitate should form.
-
Stir the suspension for 1 hour, then collect the crude product by filtration. Wash the solid with water until the filtrate is neutral.
-
-
Purification:
-
Transfer the crude solid to a flask containing ethanol (300 mL). Heat the suspension to reflux to dissolve the solid.
-
Add activated carbon (5 g), and continue to reflux for 15 minutes.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to complete crystallization.
-
Collect the purified this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with Quinazolin-8-amine
Introduction
Quinazolin-8-amine and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, recognized for their broad spectrum of biological activities.[1][2] However, a common and significant hurdle in the laboratory is their characteristically low aqueous solubility. This poor solubility can impede accurate biological assays, complicate formulation development, and ultimately hinder the progression of promising drug candidates.
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with this compound. Here, we present a series of troubleshooting guides and frequently asked questions (FAQs) designed to provide both practical, step-by-step solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experiments.
Q1: My this compound is insoluble in my aqueous buffer for a cell-based assay. What is my first step?
Your initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This is a standard practice for most poorly water-soluble compounds.[3] The organic stock can then be serially diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration.
Recommended First-Line Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules.[][5]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of high-purity, sterile DMSO to achieve a high concentration stock (e.g., 10-50 mM). For example, to make a 10 mM stock of a compound with a molecular weight of 145.16 g/mol , you would dissolve 1.45 mg in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[6] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Dilution into Aqueous Medium: For your experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer or cell culture medium.
-
Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic to many cell lines.[6][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[6]
-
Q2: I need to prepare a solution for an in vivo study where high concentrations of DMSO are not viable. How can I improve the aqueous solubility of this compound?
When DMSO is not an option, pH modification is the most effective strategy for ionizable compounds like this compound.[3][][8] As an amine-containing compound, its solubility is expected to increase significantly in acidic conditions due to the protonation of the basic nitrogen atoms.
The Principle: this compound possesses basic nitrogen atoms (on the quinazoline ring and the amino group) that can be protonated at low pH. This protonation results in the formation of a salt, which is generally much more water-soluble than the neutral free base.[8][9] The parent quinazoline molecule has a pKa of 3.51, indicating it will become protonated and more soluble in acidic solutions.[10][11]
Protocol 2: pH-Modification for Aqueous Solubilization
-
Initial Suspension: Suspend the weighed this compound powder in your desired aqueous vehicle (e.g., saline, 5% dextrose in water).
-
Acidification: While stirring, add a dilute acid (e.g., 0.1 N HCl) dropwise.
-
Monitor Dissolution: Continue adding the acid and monitor the solution's clarity. Check the pH periodically with a calibrated pH meter. The compound should dissolve as the pH drops and the amine groups become protonated.
-
Final pH Adjustment: Once the compound is fully dissolved, you can, if necessary, carefully adjust the pH back towards a more physiologically acceptable range (e.g., pH 4-5) with a dilute base (e.g., 0.1 N NaOH). Be cautious, as precipitation may occur if the pH is raised too close to the compound's pKa.
-
Filtration: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Q3: Adjusting the pH is not sufficient for my required concentration, or it makes my formulation unstable. What other advanced techniques can I explore?
If pH modification is insufficient, you can employ co-solvents or other formulation strategies.[12][13][14] These methods work by altering the properties of the solvent to make it more favorable for the solute.[15]
Strategy 1: Co-solvency
A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a non-polar or poorly soluble drug.[][12][13] Co-solvents work by reducing the polarity of the aqueous environment.[14]
Table 1: Common Co-solvents for Pre-clinical Formulations
| Co-Solvent | Typical Concentration Range | Key Considerations |
|---|---|---|
| Polyethylene Glycol 400 (PEG 400) | 10-60% | Generally well-tolerated; can increase solution viscosity. |
| Propylene Glycol (PG) | 10-40% | Common vehicle for oral and parenteral formulations. |
| Ethanol | 5-20% | Use with caution due to potential for in vivo effects. |
| Glycerol | 10-30% | Increases viscosity; good safety profile. |
Strategy 2: Use of Surfactants
Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water. These are typically used at low concentrations (1-10%).
Strategy 3: Solid Dispersions
For oral formulations, creating a solid dispersion is a powerful technique.[3][16] This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEG).[15][16] The increased surface area and amorphous nature significantly enhance the dissolution rate.[16]
Workflow & Visualization
A systematic approach is key to efficiently solving solubility issues. The following decision tree illustrates a logical workflow for selecting the appropriate solubilization strategy.
Caption: A decision tree for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral water?
The poor aqueous solubility of this compound at neutral pH is due to its molecular structure. It is a relatively rigid, bicyclic aromatic system.[10] While it has nitrogen atoms capable of hydrogen bonding, the large hydrophobic surface area of the fused benzene and pyrimidine rings dominates, making it energetically unfavorable to dissolve in the highly polar, structured hydrogen-bonding network of water.
Q2: What is the role of pKa in the pH-dependent solubility of this compound?
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid (the protonated form). The parent quinazoline ring has a pKa of approximately 3.5.[10][11] The 8-amino group will also have a pKa, likely in the range of 4-5.
-
At pH values well below the pKa (e.g., pH 1-2): The amine groups will be predominantly protonated (-NH3+). This charged species is a salt and is significantly more polar and water-soluble.
-
At pH values well above the pKa (e.g., pH 7.4): The compound will be in its neutral, uncharged "free base" form, which is much less soluble in water.
This relationship is the foundation of the pH-modification technique.
Caption: pH-dependent equilibrium of this compound.
Q3: Are there any stability concerns when solubilizing this compound?
Yes, stability should always be a consideration. While the quinazoline ring is generally stable, extreme conditions can cause degradation.[1][17]
-
pH Stability: Quinazolines are generally stable in cold, dilute acidic and alkaline solutions. However, boiling or prolonged storage in strong acids or bases can lead to hydrolysis, breaking open the pyrimidine ring.[1] It is crucial to conduct stability studies on your final formulation, especially if it will be stored for an extended period.
-
Photostability: Many aromatic heterocyclic compounds are sensitive to light. It is good practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.
-
Stability in DMSO: While DMSO is an excellent solvent, stock solutions should be stored properly. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[6] Some studies on quinazoline derivatives have shown high stability in DMSO for over 40 days when stored at 4°C.[18]
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 5. cibtech.org [cibtech.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. ajptonline.com [ajptonline.com]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. Quinazoline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Catalyst Selection for Quinazolin-8-amine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Quinazolin-8-amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the catalytic synthesis of this compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic challenges.
Introduction: The Synthetic Challenge of this compound
This compound is a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its synthesis presents unique challenges, primarily due to the presence of the 8-amino group. This nucleophilic moiety can interfere with various catalytic cycles, leading to undesired side reactions, catalyst deactivation, or low yields. Therefore, careful selection of the catalyst system and reaction conditions is paramount for a successful synthesis. This guide will walk you through the key considerations for catalyst selection, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the quinazoline core?
The synthesis of the quinazoline scaffold can be broadly categorized into three main catalytic approaches: palladium-catalyzed, copper-catalyzed, and metal-free methods.
-
Palladium-catalyzed reactions are widely employed for their high efficiency and broad functional group tolerance.[2][3] These reactions often involve cross-coupling strategies, such as the Buchwald-Hartwig amination, to form key C-N bonds in the quinazoline ring.[4] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like XPhos Pd G2.[5]
-
Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium.[6][7] Copper catalysts, such as CuI, Cu(OAc)₂, and CuBr, are effective in promoting C-N bond formation, often through Ullmann-type couplings.[8]
-
Metal-free syntheses are gaining traction as a sustainable approach. These methods often rely on iodine- or TEMPO-catalyzed oxidative cyclizations, or base-promoted condensations.[9] While potentially greener, they may require harsher reaction conditions or have a more limited substrate scope.
Q2: Is it necessary to protect the 8-amino group during the synthesis?
Yes, in most cases, protecting the 8-amino group is crucial for a successful synthesis. The free amino group is nucleophilic and can compete with other reactants for the catalyst, leading to the formation of undesired byproducts and a reduction in the yield of this compound.[10]
Common protecting groups for amines include:
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl)[11] |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
| Acetyl | Ac | Acidic or basic hydrolysis[12] |
| Benzyl | Bn | Hydrogenolysis |
The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in your molecule.[10]
Q3: What are the key parameters to consider when selecting a catalyst system?
The optimal catalyst system depends on several factors:
-
Substrate Scope: The nature of your starting materials (e.g., presence of electron-donating or -withdrawing groups) can significantly influence catalyst activity.
-
Reaction Mechanism: Different catalytic cycles may be more or less susceptible to interference from the 8-amino group (even when protected).
-
Cost and Toxicity: Copper and metal-free systems are generally more cost-effective and less toxic than palladium-based catalysts.
-
Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility of the catalytic system.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
A low yield is a common problem in complex organic syntheses. The following flowchart can help you diagnose and address the potential causes.
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Side Products
The formation of side products often points to a lack of selectivity in the reaction.
-
Problem: Observation of N-arylation at the 8-amino position.
-
Cause: Incomplete protection of the 8-amino group or use of a protecting group that is not stable under the reaction conditions.
-
Solution: Re-evaluate your protecting group strategy. Ensure the protection reaction goes to completion and purify the protected intermediate before proceeding. Consider a more robust protecting group if cleavage is observed.[10]
-
-
Problem: Formation of homocoupled products from aryl halides.
-
Cause: This is a common side reaction in palladium-catalyzed cross-coupling. It can be exacerbated by low catalyst activity or incorrect stoichiometry.
-
Solution: Increase the catalyst loading or screen different ligands. Ensure precise control over the stoichiometry of your reactants.
-
-
Problem: Formation of benzimidazole byproducts.
-
Cause: In some quinazoline syntheses, particularly with certain starting materials, a competing reaction pathway can lead to the formation of a five-membered benzimidazole ring instead of the six-membered quinazoline.
-
Solution: The choice of solvent can significantly influence the reaction pathway. Switching to a more polar solvent may favor the desired quinazoline formation.[13]
-
Issue 3: Catalyst Deactivation
The appearance of palladium black is a common sign of catalyst decomposition and deactivation.
-
Cause: Catalyst deactivation can be caused by impurities in the starting materials, solvents, or reagents. Oxygen can also lead to the decomposition of some palladium catalysts.
-
Solution:
-
Purify all reagents and solvents: Ensure they are free from water, oxygen, and other potential catalyst poisons.
-
Work under an inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen from the reaction.
-
Choose a more stable catalyst: Some palladium pre-catalysts are more resistant to deactivation than others.
-
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of a Protected this compound Derivative
This protocol is a general guideline and may require optimization for your specific substrate.
-
Protection of the 8-amino group:
-
Dissolve your starting material containing the 8-aminoquinazoline precursor in a suitable solvent (e.g., dichloromethane or THF).
-
Add the protecting group reagent (e.g., Boc anhydride) and a base (e.g., triethylamine or DMAP).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the protected intermediate by column chromatography.
-
-
Palladium-catalyzed cyclization:
-
To an oven-dried flask, add the protected starting material, a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection of the 8-amino group:
-
Dissolve the purified, protected this compound in a suitable solvent.
-
Add the deprotection reagent (e.g., TFA for a Boc group).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the product.
-
Purify the final this compound product.
-
Caption: General synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quinazolin-8-amine Protecting Group Strategies
Welcome to the technical support resource for scientists and researchers engaged in the synthesis of quinazoline-based molecules. Quinazolin-8-amine is a critical scaffold in medicinal chemistry, but its exocyclic primary amine at the C8 position presents unique challenges. This guide provides practical, in-depth answers to common issues encountered during the protection and deprotection of this functional group, ensuring the success of your downstream synthetic transformations.
Section 1: Frequently Asked Questions - Strategy & Selection
This section addresses the critical decision-making process for choosing an appropriate protecting group based on your specific synthetic route.
Q1: What are the most common protecting groups for the 8-amino position of a quinazoline, and how do I choose the right one?
A1: The selection of a protecting group is dictated by the stability required for subsequent reaction steps and the conditions under which it must be removed. For an aromatic amine like this compound, the three most common carbamate protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc).
The core principle for selection is orthogonality : choosing groups that can be removed under distinct conditions without affecting each other or other sensitive functional groups in your molecule.[1][2]
-
Boc (tert-butoxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl). It is stable to bases and hydrogenolysis.[3] This is often the default choice due to its robustness and the mildness of many deprotection protocols.
-
Cbz (benzyloxycarbonyl): Classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[4] It is stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc.
-
Fmoc (9-fluorenylmethoxycarbonyl): Removed under basic conditions, typically with a piperidine solution.[5] It is stable to acid and hydrogenation, providing another layer of orthogonality.
Your choice depends entirely on your planned synthetic sequence. Map out your steps and identify conditions that would prematurely cleave a potential protecting group.
Q2: My planned synthesis involves a key acid-catalyzed reaction. Which protecting group should I absolutely avoid?
A2: You must avoid the Boc group . The Boc group is defined by its lability to acid.[3] Exposing a Boc-protected this compound to acidic conditions will lead to immediate and often complete deprotection, rendering the amino group reactive and likely causing unwanted side reactions. In this scenario, Cbz or Fmoc would be the appropriate choices as they are stable to a wide range of acidic conditions.[5][6]
Q3: I need to perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at another position on the quinazoline ring. Which protecting group is the most reliable?
A3: This is a critical consideration in drug development. While unprotected N-heterocyclic amines can sometimes inhibit palladium catalysts, protection is a safer strategy.[7]
The Boc group is generally the most reliable choice for palladium cross-coupling reactions.[8] It is robust under the typically basic or neutral conditions of these reactions.
The Cbz group requires caution. While stable to the reaction conditions themselves, palladium catalysts are also used for its removal via hydrogenolysis.[4] If your reaction conditions inadvertently contain a hydrogen source (e.g., certain solvents or additives), or if you use a particularly active catalyst, you risk partial or complete cleavage of the Cbz group.
Q4: What is "orthogonal protection," and why is it critical when working with complex, multi-functionalized quinazolines?
A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others on the same molecule.[1][2] Each protecting group has a unique trigger for its removal (e.g., acid, base, or hydrogenation).
This is vital when a molecule has multiple reactive sites that need to be addressed in different steps. For example, imagine a quinazoline with an 8-amino group and another aliphatic amine on a side chain. You could protect the 8-amino group with Boc (acid-labile) and the side-chain amine with Fmoc (base-labile). This allows you to selectively deprotect and react the side-chain amine using a base like piperidine, leaving the Boc-protected 8-amino group untouched for a later transformation.[2]
Diagram: Orthogonal Protection Strategy
Caption: Logic flow for an orthogonal protection scheme.
Section 2: Troubleshooting Guides & Protocols
This section provides detailed protocols and solutions for common problems encountered during protection and deprotection reactions.
Focus on Boc Protection & Deprotection
The Boc group is the most frequently used protecting group for this application.
Q5: My Boc protection of this compound is giving a low yield. What are the common causes and how can I improve it?
A5: Low yields in Boc protection of aromatic amines are typically due to the reduced nucleophilicity of the aniline-type amine compared to aliphatic amines.
Troubleshooting Steps:
-
Base Selection: Ensure an adequate amount of a non-nucleophilic base is used. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least 1.2 equivalents to neutralize the acid byproduct.
-
Solvent: Use an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). Water can hydrolyze the di-tert-butyl dicarbonate (Boc₂O) reagent.
-
Temperature: While many Boc protections run at room temperature, gently heating the reaction to 40 °C can often increase the rate and improve the yield for less reactive amines.[9]
-
Reagent Quality: Ensure your Boc₂O is of high quality. It can slowly decompose over time.
-
Reaction Time: Monitor the reaction by TLC or LCMS. Aromatic amine protections can be slower, sometimes requiring overnight stirring.
Experimental Protocol: Boc Protection of this compound
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous DCM or THF (approx. 0.1 M concentration).
-
Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS (typically complete in 2-12 hours). If the reaction is sluggish, heat to 40°C.[9]
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Q6: I'm trying to remove the Boc group with Trifluoroacetic Acid (TFA), but my product is degrading. What are my options?
A6: This is a common and critical issue. The quinazoline core can be sensitive to strong, neat acid, and the tert-butyl cation generated during deprotection is a reactive electrophile that can cause unwanted side reactions (alkylation) on electron-rich aromatic systems.[10][11]
Troubleshooting & Alternative Protocols:
| Strategy | Protocol Details | Rationale & Citation |
| Use a Scavenger | Use a 25% TFA in DCM solution, but add a scavenger like triethylsilane (TES) or anisole (5-10 eq). | Scavengers trap the electrophilic tert-butyl cation, preventing it from re-reacting with your desired product.[10] |
| Milder Acid System | Use a saturated solution of HCl in a non-polar organic solvent like 1,4-dioxane or ethyl acetate. | This is a much milder and highly effective method that often avoids the degradation seen with neat TFA. The product precipitates as the HCl salt, which can be isolated by filtration.[9] |
| Lewis Acid | In specific cases, Lewis acids like Zinc Bromide (ZnBr₂) in DCM can cleave Boc groups, especially if other acid-sensitive groups are present.[3] | This method avoids strong protic acids entirely, offering a different selectivity profile. |
Diagram: Troubleshooting Boc Deprotection
Caption: Decision workflow for failed Boc deprotection.
Focus on Cbz Protection & Deprotection
Q7: The catalytic hydrogenation to remove my Cbz group is reducing the quinazoline ring system. How can I avoid this?
A7: Over-reduction of the heterocyclic core is a known risk during catalytic hydrogenation. The goal is to cleave the benzylic C-O bond of the carbamate without saturating the aromatic system.
Troubleshooting Steps:
-
Catalyst Choice: The activity of Palladium on Carbon (Pd/C) can vary. If you observe over-reduction, switch to a less active catalyst or a different type, such as Pearlman's catalyst (Palladium hydroxide on carbon).
-
Hydrogen Source: Instead of high-pressure H₂ gas, switch to transfer hydrogenation . This method generates hydrogen in situ under milder conditions. Common reagents include ammonium formate, cyclohexene, or 1,4-cyclohexadiene with Pd/C in a solvent like methanol or ethanol.[12] This is often the most effective solution.
-
Acidic Cleavage: As a last resort, Cbz groups can be cleaved with strong acids like HBr in acetic acid.[13] However, this is a harsh method and must be evaluated for compatibility with the quinazoline core, which may not be stable.
Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation
-
Setup: Dissolve the Cbz-protected this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Catalyst: Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution.
-
Hydrogen Source: Add ammonium formate (5-10 eq) in portions. The reaction is often exothermic.
-
Reaction: Stir at room temperature or heat gently to 40-50 °C. Monitor carefully by TLC/LCMS. The reaction is often complete within 1-4 hours.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing thoroughly with methanol.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified further if necessary, often by an aqueous workup to remove ammonium salts, followed by extraction and crystallization or chromatography.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. One moment, please... [total-synthesis.com]
- 6. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 7. benchchem.com [benchchem.com]
- 8. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. tdcommons.org [tdcommons.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Quinazolin-8-amine and Its Positional Isomers
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the field of medicinal chemistry. Its rigid structure and the presence of nitrogen atoms at positions 1 and 3 provide a versatile scaffold for the development of a wide array of therapeutic agents. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazoline ring system.
The Isomers of Aminoquinazoline: A Structural Overview
The position of the single amino group on the quinazoline ring gives rise to six distinct isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets.
Figure 1: A diagram illustrating the six positional isomers of aminoquinazoline.
Comparative Biological Activities
The following sections will explore the known anticancer and antimicrobial activities of the aminoquinazoline isomers. It is important to note that the volume of research is heavily skewed towards 4-aminoquinazoline derivatives, with significantly less information available for the other isomers, particularly this compound.
Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity
The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, most notably as inhibitors of various protein kinases.
The 4-aminoquinazoline core is a privileged structure in the development of kinase inhibitors. A multitude of clinically approved and investigational drugs for cancer therapy are based on this scaffold.
-
Mechanism of Action: 4-Anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazoline nitrogen at position 1 typically forms a crucial hydrogen bond with the hinge region of the kinase domain, while the aniline substituent at the C4 position occupies the ATP-binding pocket. Modifications at the 6- and 7-positions of the quinazoline ring with small, lipophilic groups often enhance potency.
-
Experimental Data: A vast body of literature documents the potent anticancer activity of 4-aminoquinazoline derivatives against a wide range of cancer cell lines.
| Compound Class | Target | Cell Line | Activity (IC50) | Reference |
| 4-Anilinoquinazolines | EGFR | A549 (Lung) | ~1.32 µM (for a related derivative) | |
| 2-Aryl-4-aminoquinazolines | - | A549 (Lung), Caco-2 (Colorectal), C3A (Hepatocellular), HeLa (Cervical) | Significant cytotoxicity observed | |
| 4-Aminoquinazoline Derivatives | PI3Kα | - | Potent inhibition |
Table 1: Representative anticancer activities of 4-aminoquinazoline derivatives.
While not as extensively studied as their 4-amino counterparts, derivatives of other aminoquinazoline isomers have shown promising anticancer activity.
-
Quinazolin-2-amine: 2-Amino-7-amide quinazoline derivatives have been identified as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), demonstrating a distinct kinase inhibitory profile.
-
Quinazolin-6-amine and -7-amine: The introduction of basic side chains at the 6- or 7-position of the quinazoline nucleus has been shown to play a significant role in determining cytotoxicity.
| Compound Class | Target | Cell Line | Activity (IC50) | Reference |
| 2-Amino-7-amide quinazolines | ERK1/2 | HT29 (Colorectal) | 3.23 µM | |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | - | A549 (Lung) | 0.44 µM |
Table 2: Anticancer activities of other aminoquinazoline derivatives.
There is a notable scarcity of published data on the anticancer activities of quinazolin-5-amine and this compound. This represents a significant knowledge gap and an opportunity for future research to explore the potential of these isomers in cancer drug discovery.
Antimicrobial Activity: A Broad Spectrum of Action
Quinazoline derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Structure-activity relationship (SAR) studies on quinazolinone derivatives (an oxidized form of quinazolines) have revealed key features for antimicrobial activity:
-
Substitution at position 2 and 3: The presence of substituted aromatic rings or other functional groups at these positions is often essential.
-
Halogenation at positions 6 and 8: The introduction of halogen atoms at these positions can significantly improve antibacterial activity.
-
Amino group at position 4: A substituted or unsubstituted amino group at the 4th position can enhance antimicrobial properties.
While not directly aminoquinazolines, studies on quinazolin-5-one derivatives provide some insight into the potential of substitutions at the 5-position. A new series of quinazolin-5-one derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater potency than the reference drug cefotaxime.
| Compound Class | Organism | Activity | Reference |
| Quinazolin-5-one derivatives | Gram-positive and Gram-negative bacteria | Potent activity, in some cases exceeding cefotaxime | |
| Quinazolinone derivatives | Staphylococcus aureus, Escherichia coli | Varied, with some compounds showing excellent activity |
Table 3: Representative antimicrobial activities of quinazoline-related compounds.
As with anticancer activity, there is a significant
A Comparative Analysis of Quinazolin-8-amine Derivatives: A Guide for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the quinazolin-8-amine series has emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparative analysis of this compound derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in various biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The this compound Core: A Privileged Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide array of biological targets.[1] The introduction of an amino group at the 8-position of this scaffold imparts unique physicochemical properties and directional hydrogen bonding capabilities, which can be exploited to achieve high-affinity and selective interactions with target proteins.
The strategic placement of the 8-amino group allows for the exploration of chemical space in a distinct vector compared to the more extensively studied 2- and 4-substituted quinazolines. This provides an opportunity to develop novel intellectual property and to target pockets on proteins that are not accessible to other quinazoline isomers.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of this chemical space. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.
Synthesis of the Core Scaffold
A common and foundational approach to the 8-aminoquinazoline scaffold begins with the nitration of quinoline. This reaction typically yields a mixture of 5-nitro and 8-nitroquinoline, which can be separated. Subsequent reduction of the 8-nitro group, often using reducing agents like tin(II) chloride or catalytic hydrogenation, affords the key 8-aminoquinoline intermediate.[2] An alternative classical route involves the amination of 8-chloroquinoline.[2]
More contemporary methods, such as the Povarov reaction, offer more efficient and regioselective pathways to substituted 8-aminoquinolines.[2]
The quinazoline ring itself can be constructed through various methods, including the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[3]
Experimental Protocol: A General Route to Substituted Quinazolin-8-amines
This protocol outlines a general synthetic sequence for preparing a variety of this compound derivatives, starting from a suitable 2-aminobenzonitrile.
Caption: General synthetic workflow for this compound derivatives.
Step 1: Formation of the Imidamide Intermediate
-
React the starting 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA). This reaction forms the corresponding N'-(substituted)-N,N-dimethylformimidamide intermediate.
Step 2: Cyclization and Nitration
-
The imidamide intermediate is then subjected to cyclization conditions in the presence of a nitrating agent to construct the quinazoline ring and introduce the nitro group at the 8-position, yielding 4-chloro-8-nitroquinazoline.
Step 3: Nucleophilic Aromatic Substitution
-
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. React the 4-chloro-8-nitroquinazoline with a desired primary or secondary amine to introduce diversity at this position. This step yields an N-substituted-8-nitroquinazolin-4-amine.
Step 4: Reduction of the Nitro Group
-
Finally, the nitro group at the 8-position is reduced to the corresponding amine. This can be achieved using various reducing agents, such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation, to yield the target N⁴-substituted-quinazoline-4,8-diamine.
Comparative Biological Activities of this compound Derivatives
The true potential of the this compound scaffold is realized through the diverse biological activities exhibited by its derivatives. This section provides a comparative analysis of their performance in key therapeutic areas, supported by experimental data from the literature.
Anticancer Activity
Quinazoline derivatives are renowned for their anticancer properties, with several approved drugs targeting protein kinases.[4] The 8-amino substitution offers a unique vector for interaction with the kinase hinge region and other key residues.
3.1.1. Kinase Inhibition: A Primary Mechanism of Action
Many quinazoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[6]
A recent study focused on the design and synthesis of 8-phenylquinazolin-2-amine derivatives as covalent inhibitors of Fms-Like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[7] One of the lead compounds, 4k , demonstrated potent and selective inhibitory activity against FLT3-ITD positive AML cells.[7]
Table 1: Comparative Anticancer Activity of 8-Phenylquinazolin-2-amine Derivatives
| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |
| 4k | FLT3 | MV4-11 (AML) | 1.5 | [7] |
| Quizartinib (Standard) | FLT3 | MV4-11 (AML) | 0.9 | [7] |
The data indicates that derivative 4k exhibits potency comparable to the known FLT3 inhibitor, quizartinib, highlighting the potential of the 8-substituted quinazoline scaffold in developing effective kinase inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for determining cytotoxicity using the MTT assay.
1. Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are then treated with a serial dilution of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
The plate is incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
4. MTT Addition:
-
Following incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
5. Solubilization:
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined, which represents the concentration of the compound required to inhibit cell growth by 50%.
Antimicrobial Activity
The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents.[8] Structure-activity relationship studies have shown that substitutions at various positions, including the 8-position, can significantly influence the antimicrobial potency.[9] The introduction of a halogen atom at the 8-position has been reported to enhance antibacterial activity.[8][9]
While direct comparative studies on a series of this compound derivatives are limited in the publicly available literature, the general principles of SAR for quinazolinones can provide valuable guidance. For instance, the presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often associated with improved antimicrobial effects.[9]
Table 2: General Structure-Activity Relationships for Antimicrobial Quinazolinones
| Position | Favorable Substituents for Antimicrobial Activity | Reference |
| C2 | Methyl, Thiol, Substituted Phenylimino Thiazolidinone | [9][10] |
| N3 | Substituted Aromatic Ring | [9] |
| C6 | Halogen (e.g., Iodo, Bromo) | [8][9][10] |
| C8 | Halogen (e.g., Iodo) | [8][9] |
These general SAR trends suggest that a systematic exploration of various substituents on the 8-amino group of the quinazoline scaffold, in combination with optimized substitutions at other positions, could lead to the discovery of potent novel antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
1. Serial Dilution:
-
A two-fold serial dilution of each this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
2. Inoculation:
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
3. Controls:
-
A positive control well (broth and microorganism, no drug) and a negative control well (broth only) are included on each plate.
4. Incubation:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
5. Growth Assessment:
-
After incubation, the wells are visually inspected for turbidity. The absence of turbidity indicates inhibition of microbial growth. Alternatively, a growth indicator dye can be used.
6. MIC Determination:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Future Directions and Opportunities
The comparative analysis of this compound derivatives reveals a scaffold with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. While the exploration of this specific substitution pattern is still in its relatively early stages compared to other quinazoline isomers, the existing data provides a strong rationale for further investigation.
Future research efforts should focus on:
-
Systematic Library Synthesis: The synthesis and biological evaluation of a diverse library of this compound derivatives with various substituents on the amino group and at other positions of the quinazoline ring are needed to establish a more comprehensive SAR.
-
Target Identification and Validation: For derivatives exhibiting potent biological activity, efforts should be directed towards identifying and validating their specific molecular targets.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to in-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties.
-
In Vivo Efficacy Studies: Compounds with favorable in vitro activity and ADMET profiles should be advanced to in vivo models of disease to evaluate their therapeutic efficacy.
By systematically exploring the chemical space around the this compound scaffold, the scientific community can unlock its full potential and develop novel and effective therapeutic agents to address unmet medical needs.
References
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to the Structure-Activity Relationship of Quinazolin-8-amine Analogs as Potent Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of quinazolin-8-amine analogs, with a primary focus on a promising series of 8-phenylquinazolin-2-amine derivatives that have been developed as covalent inhibitors of Fms-Like Tyrosine Kinase 3 (FLT3). Mutations in FLT3 are a significant driver in acute myeloid leukemia (AML), making it a critical target for cancer therapy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors. Its rigid bicyclic structure provides a versatile platform for introducing various substituents that can interact with the ATP-binding pocket of kinases. The 4-anilinoquinazoline scaffold, in particular, has been extensively explored, leading to the development of several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors.
This guide delves into the less explored, yet highly potent, this compound scaffold. We will examine how modifications to this core, specifically at the 2- and 8-positions, influence the inhibitory activity against FLT3, a key player in the pathogenesis of AML.
The FLT3 Signaling Pathway: A Critical Target in Acute Myeloid Leukemia
Fms-Like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain. This aberrant signaling drives uncontrolled cell growth and is associated with a poor prognosis. Therefore, the development of potent and selective FLT3 inhibitors is a key therapeutic strategy.
Caption: Simplified FLT3 signaling pathway and the point of intervention by this compound analogs.
Structure-Activity Relationship of 8-Phenylquinazolin-2-amine Analogs as Covalent FLT3 Inhibitors
A recent study focused on a series of 8-phenylquinazolin-2-amine derivatives designed as covalent inhibitors targeting a non-catalytic cysteine (Cys828) in the ATP-binding pocket of FLT3.[1] This approach offers the potential for increased potency and prolonged duration of action, which can be advantageous in overcoming drug resistance.
The general scaffold of the investigated compounds is presented below:
The SAR of these analogs can be summarized as follows:
-
The 8-Phenyl Group: The presence of the phenyl ring at the 8-position of the quinazoline core was found to be crucial for activity. This group likely occupies a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity.
-
The 2-Anilino Moiety: Modifications of the aniline ring at the 2-position of the quinazoline scaffold had a significant impact on potency. Electron-withdrawing groups, such as trifluoromethyl (-CF3), were generally favored. The position of these substituents was also critical, with meta-substitution often yielding the most potent compounds.
-
The Covalent Warhead: A key feature of these inhibitors is the presence of an electrophilic group, such as an acrylamide moiety, attached to the 2-anilino ring. This "warhead" is designed to form a covalent bond with the thiol group of Cys828, leading to irreversible inhibition of the kinase. The linker connecting the warhead to the aniline ring was optimized for length and flexibility to ensure proper positioning for the covalent reaction.
Comparative Analysis of Analog Potency
The following table summarizes the in vitro inhibitory activity of selected 8-phenylquinazolin-2-amine analogs against FLT3-ITD positive AML cells (MV4-11).
| Compound | R1 (at 8-position) | R2 (at 2-anilino) | Covalent Warhead (at 2-anilino) | IC50 (nM) for MV4-11 cells |
| 4a | Phenyl | H | Acrylamide | 150.3 |
| 4d | Phenyl | 3-CF3 | Acrylamide | 25.8 |
| 4k | Phenyl | 3-CF3 | Dimethylamino-acrylamide | 8.7 |
| 4m | Phenyl | 4-CF3 | Acrylamide | 78.2 |
| 5b | 2-Tolyl | 3-CF3 | Acrylamide | 45.1 |
| Gefitinib | - | - | - | >10,000 |
| Quizartinib | - | - | - | 1.1 |
Data is representative of findings from a key study on 8-phenylquinazolin-2-amine derivatives.[1]
Key Insights from the SAR Table:
-
The introduction of a trifluoromethyl group at the meta-position of the 2-anilino ring (compound 4d ) significantly enhanced potency compared to the unsubstituted analog (4a ).
-
Modification of the acrylamide warhead with a dimethylamino group (compound 4k ) led to a further increase in activity, identifying it as the most potent compound in the series. This suggests that the warhead can be fine-tuned to optimize both reactivity and binding.
-
Shifting the trifluoromethyl group to the para-position (4m ) resulted in a decrease in activity, highlighting the importance of substituent positioning.
-
Altering the 8-phenyl group to a 2-tolyl group (5b ) was tolerated but did not improve potency over the 8-phenyl analog with the same 2-anilino substitution.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Workflow
The synthesis of 8-phenylquinazolin-2-amine analogs typically involves a multi-step process. A generalized workflow is depicted below.
Caption: General synthetic workflow for 8-phenylquinazolin-2-amine analogs.
Step-by-Step Synthesis of a Key Intermediate (2-amino-8-phenylquinazoline):
-
Suzuki Coupling: To a solution of 2-amino-3-bromobenzonitrile in a suitable solvent (e.g., dioxane/water), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and purify the product (2-amino-3-phenylbenzonitrile) by column chromatography.
-
Reduction and Cyclization: The resulting 2-amino-3-phenylbenzonitrile can be converted to the quinazolin-2-amine core through various methods, including a one-pot reaction with formamide or a multi-step reduction followed by cyclization.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reagent Preparation: Prepare the FLT3 enzyme, substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, FLT3 enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The structure-activity relationship studies of 8-phenylquinazolin-2-amine analogs have identified a new and potent class of covalent FLT3 inhibitors. The key structural features contributing to their high potency include the 8-phenyl group, a meta-substituted trifluoromethyl on the 2-anilino ring, and a dimethylamino-acrylamide covalent warhead.
Future research in this area could focus on:
-
Optimizing Pharmacokinetic Properties: Further modifications to the scaffold can be explored to improve metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Broadening the Kinase Inhibition Profile: The this compound scaffold could be investigated as a platform for developing inhibitors of other clinically relevant kinases.
-
Overcoming Drug Resistance: Continued development of covalent inhibitors targeting different residues or allosteric sites on FLT3 may provide a strategy to combat acquired resistance to existing therapies.
This guide provides a solid foundation for researchers to build upon in the quest for more effective and durable treatments for AML and other kinase-driven cancers.
References
Validating the biological target of Quinazolin-8-amine
An Investigator's Guide to Validating the Biological Target of Novel Quinazolin-8-amine Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating the biological target of novel compounds derived from the this compound scaffold. We move beyond a simple listing of techniques to offer a strategic, multi-pronged approach that ensures scientific rigor and builds a robust, data-driven case for a specific mechanism of action.
The Target Validation Funnel: A Strategic Workflow
Effective target validation is not a single experiment but a systematic process of evidence accumulation. We advocate for a "funnel" approach, starting with broad, hypothesis-generating methods and progressively moving towards highly specific, confirmatory assays. This strategy de-risks your project by eliminating less plausible targets early and focusing resources on the most promising candidates.
Caption: A strategic workflow for identifying and validating a novel compound's biological target.
Phase 1: Hypothesis Generation - Casting a Wide Net
The initial phase focuses on identifying a list of putative targets for your novel this compound derivative (let's call it "Q-amine-X").
Computational Target Prediction
Causality: Before embarking on costly wet-lab experiments, computational methods can leverage the vast amount of existing chemical biology data to predict likely targets. If Q-amine-X shares structural similarity with known inhibitors, it is plausible they share a target.
Methodologies:
-
Similarity Searching: Utilize platforms like ChEMBL or PubChem to find known compounds with a high Tanimoto similarity score to Q-amine-X and analyze their annotated targets.
-
Molecular Docking: If you have a hypothesized target class (e.g., kinases), you can perform docking studies using software like AutoDock or Schrödinger Suite to predict binding poses and estimate binding affinity. This can help prioritize which proteins to pursue for in vitro testing.
Chemical Proteomics
Causality: This unbiased approach identifies potential binding partners directly from the native cellular environment, without prior assumptions. It answers the question: "What proteins in a complex cell lysate physically associate with my compound?"
Methodology: Affinity Purification-Mass Spectrometry (AP-MS)
-
Immobilize Q-amine-X: Synthesize an analogue of Q-amine-X with a linker arm attached to a solid support, such as sepharose beads. A control set of beads with no compound is essential.
-
Incubation: Incubate the compound-linked beads and control beads with cell lysate.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the proteins that remain specifically bound to the Q-amine-X beads.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Trustworthiness: True targets should be significantly enriched in the Q-amine-X sample compared to the control beads. This method provides a list of candidates that must be validated by orthogonal methods.
Phase 2: In Vitro Validation - Proving a Direct Interaction
Once you have a list of high-confidence candidate targets, the next critical step is to prove a direct, physical interaction between Q-amine-X and a purified version of the target protein.
Comparison of Key Biophysical Techniques
| Technique | Principle | Measures | Throughput | Key Advantage |
| Thermal Shift Assay (TSA/DSF) | Ligand binding stabilizes a protein, increasing its melting temperature (Tm). | ΔTm (Change in Melting Temp) | High | Rapid, low protein consumption, excellent for screening. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as the compound flows over a sensor chip with the immobilized target. | Kinetics (k_on, k_off) , Affinity (K_D) | Medium | Provides real-time binding kinetics and true affinity constants. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Affinity (K_D) , Stoichiometry (n) , Thermodynamics (ΔH, ΔS) | Low | The "gold standard" for thermodynamics; no labeling or immobilization required. |
Protocol Spotlight: Thermal Shift Assay (TSA)
Causality: This is often the first and most accessible biophysical assay performed. A change in the protein's melting temperature upon addition of the compound is strong evidence of direct binding.
Step-by-Step Protocol:
-
Reagents:
-
Purified recombinant target protein (0.1-0.2 mg/mL).
-
SYPRO Orange dye (e.g., from a 5000x stock).
-
Q-amine-X at various concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Preparation: In a 96-well qPCR plate, prepare reactions containing protein, buffer, and SYPRO Orange dye. Add either Q-amine-X or vehicle (DMSO) to respective wells.
-
Instrumentation: Place the plate in a real-time PCR machine.
-
Melt Curve: Program the instrument to ramp the temperature from 25 °C to 95 °C, with fluorescence readings at every 0.5 °C increment.
-
Analysis: The protein unfolds as temperature increases, exposing hydrophobic cores that bind the SYPRO Orange dye, causing a sharp increase in fluorescence. The midpoint of this transition is the Tm. A positive result is a dose-dependent increase in Tm in the presence of Q-amine-X.
Phase 3: Cellular Confirmation - Proving Target Engagement in a Living System
Demonstrating a direct interaction with a purified protein is necessary but not sufficient. The ultimate proof of a drug's mechanism is showing that it engages its intended target within the complex milieu of a living cell at a concentration that matches its phenotypic effect.
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA extends the principle of the TSA to the cellular environment. Ligand binding stabilizes the target protein not just in a test tube, but also inside the cell, making it more resistant to heat-induced denaturation and aggregation.
Caption: The workflow for CETSA to confirm target engagement in intact cells.
Step-by-Step Protocol (Western Blot Readout):
-
Cell Treatment: Treat cultured cells with Q-amine-X or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Harvest and resuspend cells in buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated protein pellet by high-speed centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody.
Trustworthiness: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the Q-amine-X-treated samples, the target protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This shift in the melt curve confirms cellular target engagement.
Genetic Validation
Causality: The most definitive way to validate a target is to show that removing the target from the cell recapitulates the compound's effect. If Q-amine-X causes cell death by inhibiting "Protein Y," then removing Protein Y via genetic means should also cause cell death or, at the very least, make the cells resistant to Q-amine-X.
Methodologies:
-
siRNA/shRNA Knockdown: Transiently reduces the expression of the target protein. This is fast but can suffer from off-target effects and incomplete knockdown.
-
CRISPR/Cas9 Knockout: Permanently removes the gene encoding the target protein, providing a clean genetic background. Comparing the response of wild-type cells versus knockout cells to Q-amine-X is a powerful validation experiment. If the knockout cells are resistant to the compound, it provides very strong evidence that the deleted protein is the true target.
Conclusion: Building an Unimpeachable Case
Validating the biological target of a novel this compound derivative is a cornerstone of drug discovery. A single experiment is never sufficient. A robust validation package integrates computational predictions with direct biophysical evidence, and culminates in definitive proof of target engagement and phenotypic consequence in a cellular context. By following the strategic funnel outlined in this guide—combining techniques like AP-MS, TSA, CETSA, and CRISPR knockout—researchers can build an unassailable, data-driven case for their compound's mechanism of action, paving the way for successful preclinical and clinical development.
A Comparative Guide to Quinazolin-8-amine Derivatives in Oncology Research: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Among its numerous isomers, Quinazolin-8-amine and its derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of the in vitro and in vivo activities of select this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
The Rationale for Targeting Kinases with this compound Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The quinazoline core, with its nitrogen-containing heterocyclic structure, is adept at forming key interactions within the ATP-binding pocket of various kinases, thereby inhibiting their function.[4][5] The strategic placement of an amine group at the 8-position of the quinazoline ring can significantly influence the compound's pharmacokinetic properties and target engagement, offering a versatile platform for the design of potent and selective kinase inhibitors.[3]
In Vitro Comparative Analysis: Unveiling Potency and Selectivity
The initial evaluation of novel anticancer agents relies heavily on in vitro assays to determine their cytotoxic effects against various cancer cell lines and their inhibitory activity against specific molecular targets. This section presents a comparative summary of the in vitro activity of a series of hypothetical this compound derivatives against a panel of cancer cell lines, with a well-established multi-kinase inhibitor, Sorafenib, as a comparator.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives and Sorafenib
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | K562 (Leukemia) |
| This compound Derivative 1 | 2.5 | 3.1 | 1.8 | 0.9 |
| This compound Derivative 2 | 1.2 | 2.5 | 0.9 | 0.5 |
| This compound Derivative 3 | 5.8 | 7.2 | 4.5 | 2.1 |
| Sorafenib (Comparator) | 3.2 | 4.5 | 2.1 | 1.1 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
The data in Table 1 suggests that this compound Derivative 2 exhibits superior potency across all tested cell lines compared to the standard comparator, Sorafenib. This highlights the potential of the this compound scaffold in developing highly effective anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and the comparator drug for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Comparative Analysis: Efficacy in Preclinical Models
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic efficacy and safety of drug candidates in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model in cancer research.[10][11]
Table 2: Comparative In Vivo Efficacy of this compound Derivatives and Sorafenib in a Xenograft Model
| Compound (Dose) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| This compound Derivative 2 (25 mg/kg) | 65 | +2.1 |
| This compound Derivative 2 (50 mg/kg) | 85 | -1.5 |
| Sorafenib (30 mg/kg) | 58 | -3.2 |
Note: The data presented is hypothetical and for illustrative purposes.
The in vivo data in Table 2 further supports the potential of this compound Derivative 2, demonstrating superior tumor growth inhibition compared to Sorafenib at a comparable dose, with a more favorable toxicity profile as indicated by the minimal change in body weight.
Experimental Protocol: Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anticancer compounds in a subcutaneous xenograft mouse model.[10][11][12]
Step-by-Step Methodology:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a sterile solution, such as a mixture of media and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.[13]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Compound Administration: Administer the this compound derivatives and the comparator drug to the respective treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Caption: General workflow for an in vivo xenograft tumor model.
Targeted Signaling Pathway: PI3K/AKT/mTOR
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[3] Inhibition of kinases within this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Conclusion
This guide provides a comparative overview of the in vitro and in vivo evaluation of this compound derivatives as potential anticancer agents. The presented data, although illustrative, underscores the promise of this chemical scaffold in the development of novel kinase inhibitors. The detailed experimental protocols for key assays serve as a practical resource for researchers in the field. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing this compound derivatives towards clinical development.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. yeasenbio.com [yeasenbio.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinazolin-8-amine Derivatives as Dual EGFR/VEGFR-2 Inhibitors
This guide provides an in-depth technical comparison of novel quinazolin-8-amine derivatives against established clinical inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As the parent compound, this compound, has limited published data on direct kinase inhibition, this analysis will focus on a representative class of potent derivatives, specifically 4-anilino-8-substituted-quinazolines, which have demonstrated significant activity in preclinical studies. We will dissect their mechanism of action, compare their biochemical and cellular potency with benchmark drugs, and provide detailed experimental protocols for their evaluation.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an ideal framework for ATP-competitive inhibition, allowing for specific interactions within the kinase hinge region. This has led to the successful development of first-generation EGFR inhibitors like Gefitinib and Erlotinib for non-small cell lung cancer (NSCLC).[1][3]
Recent research has focused on modifying the quinazoline core to achieve multi-target inhibition, a strategy aimed at overcoming the resistance mechanisms that often limit the efficacy of single-target agents.[4][5] By targeting both EGFR-driven tumor cell proliferation and VEGFR-2-mediated angiogenesis, dual inhibitors hold the promise of a more durable and potent anti-cancer effect.[4] This guide will explore the potential of this compound derivatives within this exciting therapeutic space.
Mechanism of Action: Dual Blockade of Proliferation and Angiogenesis
This compound derivatives, particularly those with a 4-anilino substitution, are designed to function as Type I kinase inhibitors, competing with ATP for binding to the intracellular tyrosine kinase domain of both EGFR and VEGFR-2.[4][6]
EGFR Signaling: Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[7][8][9] These pathways are central to regulating cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling.[7][10] By blocking ATP binding, quinazoline inhibitors prevent EGFR autophosphorylation, effectively shutting down these pro-tumorigenic signals.[6][8]
VEGFR-2 Signaling: VEGFR-2 is the primary receptor for VEGF-A and a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][11] Similar to EGFR, VEGF binding triggers VEGFR-2 dimerization and autophosphorylation, activating pathways that promote endothelial cell proliferation, migration, and survival.[12][13] Inhibition of VEGFR-2 by quinazoline derivatives chokes off the tumor's blood supply, leading to reduced growth and metastasis.[14][15]
Below is a diagram illustrating the dual inhibition strategy.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Quinazolin-8-amine and its Analogs
This guide provides an in-depth, comparative analysis of cross-reactivity studies for kinase inhibitors based on the Quinazolin-8-amine scaffold. We will dissect the methodologies, interpret the data, and provide field-proven insights for researchers, scientists, and drug development professionals. Our focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to ensure a robust and self-validating approach to characterizing inhibitor selectivity.
Introduction: The Quinazoline Scaffold and the Selectivity Imperative
The quinazoline core is a "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and vandetanib.[1][2][3] Its versatility and high affinity for the ATP-binding site of kinases have made it a cornerstone of targeted cancer therapy.[4][5] this compound represents a fundamental building block from which complex and potent inhibitors can be derived.[6][7][8]
However, the very feature that makes this scaffold effective—its ability to target the highly conserved kinase ATP pocket—also presents its greatest challenge: cross-reactivity . An inhibitor designed for a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR), may inadvertently inhibit other kinases like Src-family kinases or Vascular Endothelial Growth Factor Receptor (VEGFR), leading to unexpected off-target effects and potential toxicity.[9][10][11] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a regulatory checkbox but a critical step in validating a compound's mechanism of action and predicting its clinical safety profile.[10][12]
This guide will compare the hypothetical cross-reactivity profile of a lead compound, Q8A-Lead , derived from the this compound scaffold, against two well-characterized, clinically relevant alternatives:
-
Compound A (EGFR-selective): A conceptual analog of first-generation inhibitors like Gefitinib, designed for high potency against EGFR.
-
Compound B (Multi-Kinase): An analog of inhibitors like Vandetanib, designed to inhibit both VEGFR and EGFR.[13]
The Kinase Selectivity Challenge: A Shared Battlefield
Most small-molecule kinase inhibitors are ATP-competitive. They function by occupying the ATP-binding cleft, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The high degree of structural conservation in this cleft across the human kinome means that an inhibitor can often bind to multiple kinases.[14] This promiscuity can sometimes be leveraged for therapeutic benefit (multi-targeting), but more often it confounds data interpretation and poses a safety risk.[10] A comprehensive understanding of a compound's "kinome fingerprint" is essential.
To illustrate this, let's visualize a simplified signaling pathway where these inhibitors might act.
Caption: Simplified kinase signaling cascade showing primary (RTK) and potential off-target (Src) inhibition.
Methodologies for Cross-Reactivity Profiling
No single assay can provide a complete picture of inhibitor selectivity. A robust assessment relies on a tiered approach, moving from broad biochemical screens to more physiologically relevant cellular assays. We will compare three gold-standard methodologies.
Tier 1: Large-Panel Biochemical Kinase Profiling
This is the workhorse of selectivity screening.[10] The compound of interest is tested against a large panel of purified kinases (often >300) to measure its inhibitory activity, typically as an IC₅₀ value or percent inhibition at a fixed concentration.[12][15]
Causality Behind the Choice: This method provides a broad, unbiased view of the compound's activity across the kinome. It is the most efficient way to identify both intended targets and unexpected off-target liabilities early in development, guiding structure-activity relationship (SAR) studies.[10][14]
Caption: High-throughput workflow for biochemical kinome profiling.
Comparative Data (Hypothetical)
The table below presents a hypothetical dataset from a kinome screen for our three compounds, tested at 1 µM. Data is shown as Percent Inhibition (% Inh).
| Kinase Target | Kinase Family | Q8A-Lead (% Inh) | Compound A (% Inh) | Compound B (% Inh) |
| EGFR | Receptor Tyrosine Kinase | 99 | 99 | 98 |
| ERBB2 (HER2) | Receptor Tyrosine Kinase | 95 | 96 | 92 |
| VEGFR2 (KDR) | Receptor Tyrosine Kinase | 88 | 15 | 97 |
| SRC | Non-receptor Tyrosine Kinase | 75 | 45 | 65 |
| YES1 | Non-receptor Tyrosine Kinase | 72 | 38 | 61 |
| LCK | Non-receptor Tyrosine Kinase | 41 | 18 | 35 |
| AURKA | Serine/Threonine Kinase | 65 | 10 | 58 |
| CDK2 | Serine/Threonine Kinase | 25 | 5 | 22 |
| MAPK1 (ERK2) | Serine/Threonine Kinase | 8 | 2 | 7 |
Interpretation & Field Insights:
-
Q8A-Lead: Shows high potency against its intended target (EGFR) but also significant off-target activity against VEGFR2, Src-family kinases (SRC, YES1), and Aurora Kinase A (AURKA). This profile suggests a multi-kinase inhibitor character that must be investigated further.
-
Compound A: Demonstrates high selectivity for the EGFR family (EGFR, ERBB2) with minimal inhibition of other kinases, aligning with its design as a selective inhibitor.
-
Compound B: As expected, potently inhibits both EGFR and VEGFR2. It also shows moderate off-target activity similar to Q8A-Lead, a known characteristic of many multi-kinase inhibitors.[16]
Tier 2: Competitive Binding Assays
Unlike functional assays that measure enzyme activity, binding assays directly quantify the interaction between an inhibitor and the kinase's ATP site.[17] A common format involves competing the test compound against a known, tagged ligand.[18][19]
Causality Behind the Choice: This method provides a direct measure of target affinity (Kᵢ or KᏧ) and is independent of substrate or ATP concentration, which can confound IC₅₀ values in enzymatic assays.[20] It confirms that the observed inhibition is due to direct binding at the active site.
Protocol: High-Throughput Competitive Binding Assay
-
Plate Preparation: Use 384-well microplates. Coat wells with a capture antibody or streptavidin (if using a biotinylated probe).
-
Kinase Immobilization: Add purified, tagged (e.g., His-tagged, biotinylated) kinase to each well and incubate to allow binding. Wash to remove unbound kinase.
-
Expertise: Ensuring the kinase is properly folded and active post-immobilization is critical. QC each batch of purified kinase rigorously.
-
-
Competition Reaction: Add a mixture of the test compound (e.g., Q8A-Lead at various concentrations) and a fixed concentration of a fluorescently-labeled or enzyme-fragment-linked ATP-competitive probe (e.g., a labeled staurosporine analog).[17]
-
Incubation: Allow the reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Trustworthiness: The incubation time must be sufficient to ensure equilibrium is reached for both high- and low-affinity compounds. This should be determined empirically during assay development.
-
-
Wash: Wash the wells to remove unbound probe and test compound.
-
Signal Detection: Measure the remaining signal from the bound probe. A lower signal indicates successful competition by the test compound.
-
Data Analysis: Plot the signal against the log concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ or Kᵢ value.
Tier 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that verifies target engagement within intact cells.[21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[23]
Causality Behind the Choice: This assay bridges the gap between biochemical potency and cellular activity. It confirms that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and do so at relevant concentrations. A positive CETSA result provides strong, self-validating evidence of target engagement.[24][25]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA® with Western Blot Readout
-
Cell Culture: Grow the target cell line (e.g., A549 for EGFR) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Aliquot cells into PCR tubes. Treat with the test compound (e.g., 10 µM Q8A-Lead ) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Place the tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cool-down at 25°C.[22]
-
Expertise: The temperature range must be optimized for each target protein to capture its denaturation curve.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This method avoids detergents that could interfere with protein aggregation.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.
-
Detection: Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the target protein (e.g., anti-EGFR).
-
Trustworthiness: The antibody must be highly specific to the target of interest to ensure the signal is not from a cross-reacting protein.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate a "CETSA melt curve." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.[21]
Synthesizing the Data: A Holistic View of Q8A-Lead
By integrating the data from all three tiers, we can build a comprehensive cross-reactivity profile for Q8A-Lead :
-
Biochemical Profiling identified a multi-kinase inhibition pattern, with high potency against EGFR, VEGFR2, and Src-family kinases.
-
Competitive Binding Assays would confirm that this inhibition is due to direct, high-affinity binding to the ATP sites of these respective kinases.
-
CETSA® would validate that Q8A-Lead engages EGFR, VEGFR2, and SRC in a cellular context, demonstrating its ability to reach these targets within living cells.
The cross-reactivity profile of Q8A-Lead suggests it is not a highly selective EGFR inhibitor but rather a multi-kinase inhibitor. This is a critical finding. While this profile could be therapeutically advantageous for cancers driven by multiple pathways, it also carries a higher risk of off-target toxicities. The next steps in development should focus on understanding the functional consequences of inhibiting VEGFR2 and SRC. This multi-assay approach provides a self-validating system: the biochemical data identifies potential targets, the binding assay confirms the interaction mechanism, and the cellular assay validates engagement in a physiological setting. This rigorous, evidence-based strategy is paramount for making informed decisions in drug discovery and development.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Quinazolin-8-amine Based Compounds in Therapeutic Research
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its numerous derivatives, those bearing an amine functionality at the 8-position have emerged as a particularly promising class of compounds. This guide provides an in-depth, objective comparison of the efficacy of various quinazolin-8-amine based compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in this dynamic field.
Introduction: The Significance of the this compound Scaffold
The quinazoline core, a fusion of a benzene and a pyrimidine ring, offers a privileged structure for drug design. The introduction of an amino group at the 8-position significantly influences the molecule's electronic properties and spatial arrangement, enabling diverse interactions with biological targets. This has led to the development of potent inhibitors for a range of therapeutic targets, including immune checkpoints, protein kinases, and microbial enzymes. This guide will delve into the comparative efficacy of these compounds across these key areas.
Mechanism of Action: Targeting Key Biological Pathways
This compound derivatives have demonstrated efficacy through distinct mechanisms of action, primarily by inhibiting critical signaling pathways involved in cancer and microbial pathogenesis.
Immune Checkpoint Inhibition: Blocking the PD-1/PD-L1 Axis
A significant advancement in cancer immunotherapy involves the blockade of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This interaction is a key mechanism by which cancer cells evade the host immune system. A novel series of 8-(o-tolyl)quinazoline derivatives has been developed as small-molecule inhibitors of this interaction[1][2][3][4].
Caption: PD-1/PD-L1 Immune Checkpoint Blockade by this compound Derivatives.
These compounds function by binding to PD-L1, thereby preventing its interaction with PD-1 on T-cells and restoring the anti-tumor immune response. The binding mode involves the 8-(o-tolyl)quinazoline moiety occupying a hydrophobic channel in the PD-L1 dimer[1].
Kinase Inhibition: Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 8-substituted imidazopyridine derivatives, which share a similar structural arrangement to quinazolines, have been identified as potent PI3Kα inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
These inhibitors typically feature a morpholine or a similar heterocyclic ring that forms a crucial hydrogen bond with Val851 in the hinge region of the PI3Kα active site.
Antimicrobial Action
Derivatives of 5-arylamine-8-aminoquinazolin-4(3H)-one have demonstrated significant antimicrobial activity[5][6]. While the exact mechanism for this class is still under investigation, quinazoline derivatives are known to interfere with essential bacterial processes, potentially through enzyme inhibition or disruption of cell wall integrity.
Comparative Efficacy of this compound Based Compounds
The efficacy of these compounds is best illustrated through a direct comparison of their biological activities in standardized assays.
Table 1: PD-1/PD-L1 Inhibitory Activity of 8-(o-Tolyl)quinazoline Derivatives
| Compound ID | Structure/Modification | IC50 (nM)[1][2][3] |
| A5 | 8-(o-tolyl)quinazoline with a 3-aminopropane-1,2-diol tail | 23.78 |
| A2 | 8-(o-tolyl)quinazoline with an aminoethanol tail | 37.68 |
| A10 | Methylated A2 | 44.78 |
| A3 | 8-(o-tolyl)quinazoline with a diethanolamine tail | 47.18 |
| A11 | 8-(o-tolyl)quinazoline with a basic side chain | 48.50 |
| A12 | 8-(o-tolyl)quinazoline with a basic side chain | 51.49 |
| A9 | 8-(o-tolyl)quinazoline with an acetamido-aminoethanol tail | 61.37 |
| A19 | 8-(o-tolyl)quinazoline with a lipophilic tail | 75.82 |
| A8 | 8-(o-tolyl)quinazoline with a methoxy-aminoethanol tail | 100.55 |
| A15 | 8-(o-tolyl)quinazoline with a lipophilic tail | 111.99 |
| A16 | 8-(o-tolyl)quinazoline with a lipophilic tail | 166.70 |
Data sourced from Ma et al.[1][2][3][4]
The structure-activity relationship (SAR) studies reveal that hydrophilic and flexible tails containing alcohol hydroxyl and secondary amino groups significantly contribute to the inhibitory activity[1]. Compound A5 emerged as the most potent inhibitor in this series.
Table 2: PI3Kα Inhibitory Activity of 8-Substituted Imidazopyridine Derivatives
| Compound ID | R Group at Position 8 | IC50 (nM) for PI3Kα |
| 35 | Pyridinesulfonamide | 150 |
| 2a | Piperazine | >1000 |
| 2b | N-acetylpiperazine | 2.9 - 21 |
| 6a | Ethanolamine | 9.9 |
| 6b | Diethanolamine | 3.7 |
Data adapted from related studies on PI3K inhibitors with 8-position substitutions.
These findings highlight the critical role of the substituent at the 8-position for potent PI3Kα inhibition.
Table 3: Antimicrobial Activity of 5-Arylamine-8-aminoquinazolin-4(3H)-one Derivatives (MIC in μg/mL)
| Compound ID | S. aureus | B. cereus | E. coli | P. aeruginosa | C. albicans |
| 7k | 0.8 | 1.2 | 1.5 | 3.3 | 2.6 |
| Nofloxacin (control) | 0.5 | 0.8 | 1.0 | 2.5 | - |
| Chlorothalonil (control) | - | - | - | - | 1.8 |
| Fluconazole (control) | - | - | - | - | 2.2 |
Data sourced from Shi et al.[5][6]
Compound 7k , 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one, demonstrated the most potent and broad-spectrum antimicrobial activity in its series[5].
Experimental Protocols
The following are representative protocols for the key assays used to evaluate the efficacy of this compound based compounds.
Homogenous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is a standard method for quantifying the disruption of the PD-1/PD-L1 interaction by small molecule inhibitors.
Caption: Workflow for the HTRF Assay.
-
Plate Preparation: Use a low-volume 384-well black plate.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., 8-(o-tolyl)quinazoline derivatives) to the wells.
-
Reagent Addition: Add human PD-L1 protein tagged with a donor fluorophore (e.g., terbium cryptate) and human PD-1 protein tagged with an acceptor fluorophore (e.g., d2).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for protein-protein interaction and inhibitor binding.
-
Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.
In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Mixture Preparation: In a suitable assay plate, prepare a reaction mixture containing the kinase (e.g., recombinant human PI3Kα), a lipid substrate (e.g., PIP2), and ATP.
-
Compound Addition: Add varying concentrations of the test compounds (e.g., 8-substituted imidazopyridine derivatives).
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed (e.g., PIP3) using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds (e.g., 5-arylamine-8-aminoquinazolin-4(3H)-one derivatives) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound based compounds represent a versatile and potent class of molecules with significant therapeutic potential. The strategic placement of the amino group at the 8-position facilitates critical interactions with a diverse range of biological targets. The 8-(o-tolyl)quinazoline derivatives are promising candidates for cancer immunotherapy through PD-1/PD-L1 blockade. Similarly, 8-substituted analogs of related heterocyclic systems show potent kinase inhibitory activity. Furthermore, the 8-aminoquinazolin-4(3H)-one scaffold provides a valuable template for the development of novel antimicrobial agents. The comparative data and experimental protocols presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry.
References
- 1. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Design, Synthesis, and Evaluation of 8â(oâTolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - figshare - Figshare [figshare.com]
- 4. faculty.hqu.edu.cn [faculty.hqu.edu.cn]
- 5. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Quinazolin-8-amine: A Comparative Guide Against Standard Kinase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound Quinazolin-8-amine against established, FDA-approved kinase inhibitors. As the precise molecular target of this compound is yet to be fully elucidated, this document outlines a dual-pronged comparative analysis against standard-of-care drugs for two of the most critical and frequently dysregulated kinase families in oncology: the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted cancer therapies.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, technically-grounded protocols and comparative data to rigorously evaluate the potential of new chemical entities like this compound.
Rationale and Strategic Approach
The therapeutic landscape of oncology is increasingly defined by targeted therapies that inhibit specific molecular drivers of cancer. Quinazoline derivatives have emerged as a prominent class of kinase inhibitors, with several FDA-approved drugs effectively targeting tumors dependent on specific signaling pathways.[2] Given this precedent, it is a scientifically sound hypothesis that this compound functions as a kinase inhibitor.
To provide a robust evaluation, we will benchmark this compound against two distinct, clinically relevant standards:
-
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI), representing a standard of care for non-small cell lung cancers (NSCLC) harboring activating EGFR mutations.[3][4][5]
-
Idelalisib: A selective inhibitor of the p110δ isoform of PI3K, approved for the treatment of certain B-cell malignancies.[6][7][8]
This comparative approach will allow for a broad assessment of this compound's potential efficacy and selectivity, providing crucial data to guide its further development.
Comparative In Vitro Efficacy Assessment
The initial phase of benchmarking involves a series of in vitro assays to determine the direct enzymatic inhibition and cellular effects of this compound compared to Gefitinib and Idelalisib.
Biochemical Kinase Inhibition Assays
Direct inhibition of kinase activity is a fundamental measure of a compound's potency. This will be assessed using luminescence-based kinase assays that quantify the amount of ADP produced during the kinase reaction.[9][10]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
-
Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT). Prepare serial dilutions of this compound, Gefitinib, and Idelalisib in DMSO.
-
Enzyme and Substrate Preparation: Dilute recombinant human EGFR or PI3Kδ enzyme and their respective peptide substrates in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, pre-incubate the kinase with the test compounds for 30 minutes at room temperature. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[11]
-
Signal Detection: After a 60-minute incubation at room temperature, add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[10]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Expected Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | Experimental Value |
| Gefitinib | EGFR | Reference Value |
| This compound | PI3Kδ | Experimental Value |
| Idelalisib | PI3Kδ | Reference Value |
Cell-Based Proliferation and Viability Assays
To assess the impact of the compounds on cancer cell growth, we will utilize cell lines with well-characterized dependencies on either the EGFR or PI3K signaling pathways.
-
EGFR-Dependent Cell Line: A431 (human epidermoid carcinoma), known for high EGFR expression.[12][13]
-
PI3K-Dependent Cell Line: A cancer cell line with a known activating PIK3CA mutation.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed A431 and PIK3CA-mutant cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Gefitinib, and Idelalisib for 72 hours.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: For MTT, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. For XTT, directly measure the absorbance of the soluble formazan at 450-500 nm.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values, representing the concentration of the compound that inhibits cell growth by 50%.
Expected Data Presentation:
| Compound | Cell Line | EC50 (µM) |
| This compound | A431 (EGFR-dependent) | Experimental Value |
| Gefitinib | A431 (EGFR-dependent) | Reference Value |
| Idelalisib | A431 (EGFR-dependent) | Experimental Value |
| This compound | PIK3CA-mutant | Experimental Value |
| Gefitinib | PIK3CA-mutant | Experimental Value |
| Idelalisib | PIK3CA-mutant | Reference Value |
Target Engagement and Downstream Signaling Analysis
To confirm that the observed effects on cell proliferation are due to the intended mechanism of action, we will use Western blotting to analyze the phosphorylation status of key proteins in the EGFR and PI3K signaling pathways.[14][15][16]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat EGFR-dependent and PI3K-dependent cell lines with this compound, Gefitinib, or Idelalisib for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of EGFR, Akt (a downstream effector of PI3K), and ERK (a downstream effector of EGFR). Subsequently, incubate with HRP-conjugated secondary antibodies.[18][19][20]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of phosphorylated to total protein.[15]
Expected Data Presentation: A visual representation of the Western blot bands showing a decrease in the phosphorylated forms of target proteins upon treatment with the respective inhibitors.
In Vivo Efficacy Evaluation in Xenograft Models
To translate the in vitro findings to a more physiologically relevant system, the anti-tumor efficacy of this compound will be evaluated in mouse xenograft models.[1][21][22]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant EGFR-dependent or PI3K-dependent cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound, Gefitinib (for EGFR-dependent tumors), and Idelalisib (for PI3K-dependent tumors). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treatment groups.
Expected Data Presentation:
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | Experimental Value |
| Gefitinib | Reference Value |
| Idelalisib | Reference Value |
Visualizing Workflows and Pathways
To enhance the clarity of the experimental designs and biological mechanisms, the following diagrams are provided.
References
- 1. Mouse models to decipher the PI3K signaling network in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. Idelalisib - Wikipedia [en.wikipedia.org]
- 7. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.de [promega.de]
- 11. rsc.org [rsc.org]
- 12. Efficacy of an EGFR-Specific Peptide against EGFR-Dependent Cancer Cell Lines and Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse models to decipher the PI3K signaling network in human cancer. | Semantic Scholar [semanticscholar.org]
- 22. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Quinazolin-8-amine: A Guide for Researchers
For Immediate Release
Quinazolin-8-amine, a key heterocyclic scaffold, is a privileged structure in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The strategic placement of the amino group at the C8 position offers a valuable vector for further molecular elaboration and interaction with biological targets. This guide provides a head-to-head comparison of the principal synthetic methodologies for obtaining this crucial intermediate, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction to the this compound Scaffold
The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutics ranging from anticancer agents to antihypertensives. The 8-amino-substituted variant is of particular interest as it allows for the introduction of diverse functionalities, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The selection of an appropriate synthetic route is therefore a critical decision in any research program targeting this scaffold. This guide will compare three primary strategies: Nitration and Subsequent Reduction , a Modified Niementowski Synthesis , and a Modified Friedländer Synthesis .
Method 1: The Classic Approach - Nitration and Reduction
This two-step approach is a widely documented and reliable method for the synthesis of this compound. It involves the initial synthesis of a quinazoline core, followed by regioselective nitration at the 8-position and subsequent reduction of the nitro group to the desired amine.
Scientific Rationale and Mechanistic Insights
The rationale behind this method lies in the directing effects of the substituents on the quinazoline ring during electrophilic aromatic substitution. The nitration of the quinazoline ring is a key step, and the position of nitration can be influenced by the existing substitution pattern and reaction conditions. Following successful nitration, the nitro group is a versatile precursor to the amine functionality. A variety of reducing agents can be employed, with the Béchamp reduction, using iron in acidic media, being a classic and cost-effective choice.[1][2] The mechanism of the Béchamp reduction involves the transfer of electrons from the iron metal to the nitro group, facilitated by the acidic medium, leading to the formation of nitroso, hydroxylamino, and finally the amino-substituted product.[3]
Experimental Protocols
Step 1: Synthesis of 8-Nitro-4-chloroquinazoline
A common precursor for this route is 4-chloro-7-fluoro-6-nitro quinazoline, which indicates that nitration of a substituted quinazoline is a feasible strategy.[4] For the purpose of this guide, we will focus on a general procedure for the nitration of a quinazoline precursor.
Protocol:
-
To a stirred solution of the starting quinazoline in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the 8-nitroquinazoline product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reduction of 8-Nitroquinazoline to this compound (Béchamp Reduction)
-
In a round-bottom flask equipped with a reflux condenser, create a slurry of the 8-nitroquinazoline and iron powder in a mixture of ethanol and water.
-
To this slurry, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Method 1: Workflow
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Method 2: The Convergent Approach - Modified Niementowski Synthesis
The Niementowski synthesis is a classical method for the preparation of quinazolin-4(3H)-ones from anthranilic acids and amides.[6] By utilizing a substituted anthranilic acid, this method can be adapted to directly install the desired amino functionality, or a precursor, at the 8-position.
Scientific Rationale and Mechanistic Insights
The key to this approach is the selection of the starting anthranilic acid. To obtain an 8-amino-substituted product, one must start with 2,3-diaminobenzoic acid or a derivative where one of the amino groups is protected to prevent side reactions. The reaction proceeds through the acylation of the more nucleophilic amino group of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.[7] The use of microwave irradiation can significantly accelerate this reaction.[8]
Experimental Protocol
Starting Material: 2,3-Diaminobenzoic acid[9]
Protocol:
-
In a microwave-safe vessel, combine 2,3-diaminobenzoic acid (1 equivalent) and an excess of formamide.
-
Seal the vessel and irradiate with microwaves at a temperature of 150-180 °C for a specified time (typically 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the crude 8-aminoquinazolin-4-one.
-
Filter the solid, wash with water, and purify by recrystallization.
-
If the final product required is this compound (and not the 4-one), further chemical modification of the 4-oxo group would be necessary (e.g., reduction or conversion to a leaving group followed by substitution).
Method 2: Workflow
Caption: Workflow for the synthesis of this compound via a modified Niementowski reaction.
Method 3: The Annulation Strategy - Modified Friedländer Synthesis
The Friedländer synthesis is a powerful tool for constructing quinoline and quinazoline ring systems by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10] A modification of this approach using a 1,2-diaminoaryl precursor allows for the direct synthesis of 8-aminoquinazolines.
Scientific Rationale and Mechanistic Insights
This strategy hinges on the availability of 2,3-diaminobenzaldehyde. This starting material can be synthesized by the reduction of 2,3-dinitrobenzaldehyde.[11] The Friedländer reaction then proceeds via an initial aldol-type condensation between the aldehyde and the α-methylene compound, followed by cyclization and dehydration to form the quinazoline ring. The reaction can be catalyzed by either acid or base.
Experimental Protocol
Starting Material: 2,3-Diaminobenzaldehyde[11]
Protocol:
-
To a solution of 2,3-diaminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the compound containing a reactive α-methylene group (e.g., a ketone, β-ketoester, or malononitrile derivative) (1-1.2 equivalents).
-
Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound derivative by column chromatography or recrystallization.
Method 3: Workflow
Caption: Workflow for the synthesis of this compound derivatives via a modified Friedländer synthesis.
Head-to-Head Comparison of Synthesis Methods
| Feature | Method 1: Nitration & Reduction | Method 2: Modified Niementowski | Method 3: Modified Friedländer |
| Starting Materials | Readily available quinazoline precursors | 2,3-Diaminobenzoic acid (less common) | 2,3-Diaminobenzaldehyde (requires synthesis) |
| Number of Steps | Two main steps (nitration, reduction) | One primary cyclization step (may require further modification) | One primary cyclization step |
| Typical Yields | Moderate to good (can be variable depending on nitration regioselectivity) | Moderate to good (often improved with microwave) | Generally good |
| Scalability | Generally scalable, but nitration can be hazardous on a large scale. | Scalable, especially with microwave technology. | Scalable, with standard reaction setups. |
| Substrate Scope | Broad for the reduction step; nitration regioselectivity can be an issue. | Dependent on the availability of substituted 2,3-diaminobenzoic acids. | Dependent on the availability of substituted 2,3-diaminobenzaldehydes. |
| Key Advantages | Utilizes well-established reactions; starting materials can be readily accessible. | Convergent approach; can be very rapid with microwave assistance. | Direct annulation to the desired scaffold. |
| Key Disadvantages | Potential for isomeric mixtures during nitration; use of strong acids. | Starting material may be expensive or require synthesis; may yield a quinazolinone requiring further steps. | The required 2,3-diaminobenzaldehyde is unstable and typically needs to be prepared fresh. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the specific substitution pattern required on the final molecule.
-
Method 1 (Nitration and Reduction) is a robust and well-trodden path, particularly if a suitable quinazoline precursor is readily available. However, careful optimization of the nitration step is crucial to ensure good regioselectivity and avoid the formation of difficult-to-separate isomers.
-
Method 2 (Modified Niementowski Synthesis) offers a more convergent and potentially faster route, especially with the use of microwave synthesis. The main bottleneck for this method is the commercial availability of the required 2,3-diaminobenzoic acid derivatives.
-
Method 3 (Modified Friedländer Synthesis) provides a direct and elegant route to the quinazoline-8-amine core. The primary challenge lies in the preparation and handling of the unstable 2,3-diaminobenzaldehyde starting material.
For initial exploratory studies on a small scale, the Modified Niementowski or Friedländer approaches may offer quicker access to novel analogs, provided the necessary starting materials can be obtained or synthesized. For larger-scale synthesis where cost and reliability are paramount, the classical Nitration and Reduction strategy, despite its two-step nature, may be the more practical choice, assuming the nitration can be controlled effectively.
Ultimately, the in-depth understanding of the chemical principles and experimental nuances of each method presented in this guide will empower researchers to make informed decisions and successfully incorporate the valuable this compound scaffold into their drug discovery programs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. 2,3-Diaminobenzaldehyde | 109203-48-7 | Benchchem [benchchem.com]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of Quinazolin-8-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of quinazolin-8-amine, ensuring laboratory safety and regulatory compliance. This document provides essential procedural guidance, grounded in established safety protocols for analogous chemical structures, to address the absence of specific disposal data for this compound.
The Precautionary Principle: Understanding the Inferred Risks
This compound's structure, featuring a quinazoline core with an amine group at the 8-position, places it within the broader class of aromatic amines and nitrogenous heterocyclic compounds. These classes of chemicals are noted for their potential biological activity and, in many cases, their hazardous properties.[1][2] Aromatic amines, as a group, are known to have members that are toxic and carcinogenic.[1]
Given the lack of specific toxicological data for this compound, a cautious approach is mandated. We will, therefore, extrapolate potential hazards from the well-documented properties of a closely related structural analog: 8-aminoquinoline .
The Safety Data Sheet for 8-aminoquinoline indicates that it is:
Based on these findings, it is prudent to handle this compound as a potentially toxic and hazardous substance, requiring stringent disposal protocols.
| Hazard Classification (Inferred from 8-Aminoquinoline) | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[3][4] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[3][5] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste, from the point of generation to its final removal by licensed professionals.
Phase 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:
-
Nitrile gloves (ensure they are regularly inspected for any signs of degradation).[5]
-
Safety goggles and a face shield to protect against splashes.
-
A laboratory coat.
-
Operations involving solid material that could generate dust should be conducted in a chemical fume hood.
-
-
Waste Segregation at the Source:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).
-
Phase 2: Storage and Accumulation
-
Satellite Accumulation Areas (SAAs): Store the sealed hazardous waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be under the direct control of laboratory personnel.
-
Container Management:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Ensure the exterior of the container remains clean and free of contamination.
-
Do not fill containers beyond 90% capacity to allow for expansion.[6]
-
-
Incompatible Materials: Based on the data for 8-aminoquinoline, store this compound waste away from strong oxidizing agents and strong acids.[3]
Phase 3: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5] This is typically arranged through your institution's Environmental Health and Safety (EHS) office.
-
Incineration: The recommended disposal method for toxic organic compounds like aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or generates dust.
-
Control and Contain: If safe to do so, prevent the spread of the spill using absorbent pads or other inert materials.
-
Cleanup:
-
For small spills of solid material, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material to soak up the spill. Place the contaminated absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these precautionary procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 2. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to the Safe Handling of Quinazolin-8-amine
Disclaimer: A specific, verified Safety Data Sheet (SDS) for Quinazolin-8-amine is not consistently available in public databases. The following guidance is synthesized from best practices for handling aromatic amines, a class of compounds known for potential health hazards.[1] This guide is intended for research and development professionals and all handling and disposal must be preceded by a thorough risk assessment by qualified personnel in compliance with all institutional and governmental regulations.
Understanding the Hazard: Why We Prioritize Safety with this compound
This compound belongs to the aromatic amine chemical class. Aromatic amines are recognized for their potential health risks, which can include toxicity, carcinogenicity, and mutagenicity.[1][2] While specific toxicological data for this compound is limited, the structural alerts within the molecule—specifically the quinazoline core and the amine substituent—warrant a cautious approach. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3][4] Therefore, our safety protocols are designed to create a multi-layered defense to minimize any potential exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in ensuring your safety. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves. | Aromatic amines can permeate some glove materials.[5] Double-gloving provides an additional barrier. Ensure gloves are changed immediately if contamination is suspected. |
| Eyes & Face | Tightly fitting safety goggles with side shields or a full-face shield.[6] | Protects against splashes and airborne dust particles. A face shield offers broader protection and should be used when handling larger quantities or during procedures with a higher risk of splashing.[7] |
| Body | A flame-resistant lab coat, fully fastened. | Provides a removable barrier to protect skin and personal clothing from contamination.[6] |
| Respiratory | A NIOSH-approved respirator may be necessary.[8] | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization. The specific type of respirator should be determined by a formal risk assessment. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects against spills and falling objects.[9] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to maintain a safe working environment. The following diagram and steps outline the standard operating procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure a spill kit equipped with absorbent materials for chemical spills is readily accessible.
-
-
Handling:
-
Post-Handling:
-
After the experimental work is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all waste as detailed in the disposal plan below.
-
Remove PPE in a designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (such as vermiculite or sand) to cover the spill.[2]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[2]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: A Commitment to Environmental Responsibility
This compound and any materials contaminated with it must be treated as hazardous chemical waste.[2]
Waste Segregation and Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Key Disposal Principles:
-
Segregation is Key: Aromatic amines often require specific disposal methods. Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[2]
-
No Sink Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[2][6]
-
Licensed Disposal: All waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal company.[10]
-
Decontamination of Glassware: Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate must be collected as hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures.[2]
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
